A2ti-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[4-(2-ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-15-9-5-6-10-16(15)24-19(22-23-20(24)27-13-18(21)25)12-26-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGIFUBCFRGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of A2ti-1: A Technical Overview
An in-depth technical guide on the core mechanism of action of A2ti-1, designed for researchers, scientists, and drug development professionals.
This compound is a selective, high-affinity small molecule inhibitor of the Annexin (B1180172) A2/S100A10 heterotetramer (A2t).[1] It functions by specifically disrupting the protein-protein interaction (PPI) between the Annexin A2 (A2) and S100A10 subunits of the A2t complex.[1] This inhibitory action has been primarily investigated for its potent ability to prevent the infection of human papillomavirus type 16 (HPV16).[1][2]
Core Molecular Target and Inhibition
The primary molecular target of this compound is the A2t complex, which is composed of two monomers of Annexin A2 bound to a dimer of S100A10.[2][3] This complex plays a crucial role in the entry of HPV16 into epithelial cells.[2][3] this compound, a 1,2,4-triazole (B32235) compound, directly targets the S100A10 subunit of the A2t complex, thereby blocking the interaction between Annexin A2 and S100A10.[4][5] This disruption of the A2t heterotetramer is the foundational mechanism through which this compound exerts its antiviral effects.[4][5]
Signaling Pathways and Downstream Effects
The inhibition of the A2t complex by this compound has significant downstream consequences, primarily affecting viral entry and host immune response.
Inhibition of HPV16 Entry
HPV16 requires the A2t complex for its non-canonical endocytic entry into basal epithelial cells.[2][3] The S100A10 subunit of A2t binds to the L2 minor capsid protein of HPV16, facilitating the internalization of the virus.[4][5][6] By disrupting the A2t complex, this compound effectively blocks this interaction, leading to a significant reduction in HPV16 internalization and subsequent infection.[2][5] Studies have shown that this compound can decrease HPV16 entry in a dose-dependent manner, with a 65% reduction observed at a concentration of 100 μM.[2]
Modulation of Host Immune Response
Beyond its role in viral entry, the A2t complex is also implicated in the modulation of the host immune response. In Langerhans cells, the A2t complex can suppress the secretion of TH1-related cytokines and the expression of MHC II and CD86, while also blocking the PI3K-AKT signaling cascade.[4][5] By inhibiting the endogenous A2t complex, this compound can counteract this immunosuppressive effect and enhance the immune response to HPV16 infection.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies. A comparison with its analogue, A2ti-2, highlights its higher potency.
| Compound | IC50 Value | Reference |
| This compound | 24 μM | [1][2] |
| A2ti-2 | 230 μM | [2] |
| Assay | Concentration of this compound | Result | Cell Line | Reference |
| HPV16 PsV Infection | 100 μM | 100% inhibition | HeLa, HaCaT | [1][2] |
| HPV16 PsV Internalization | 100 μM | 65% reduction | HeLa | [2] |
Experimental Protocols
The mechanism of this compound has been elucidated through several key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the direct binding of A2ti compounds to the A2t complex.
-
Methodology: This biophysical technique directly measures the heat changes that occur upon molecular interactions. A solution of this compound is titrated into a solution containing the purified S100A10 dimer of the A2t complex. The resulting heat changes are measured to determine binding affinity, stoichiometry, and thermodynamic parameters of the interaction. This confirmed that A2ti compounds target the S100A10 subunit.[2][4]
Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Methodology: HeLa or HaCaT cells are incubated with increasing concentrations of this compound for a specified period (e.g., 72 hours).[1][2] Cell viability is then measured using the trypan blue exclusion method.[2][3] Viable cells with intact membranes exclude the dye, while non-viable cells do not. The number of viable and non-viable cells is counted to determine the percentage of viable cells. This compound was found to be non-toxic at the maximum concentrations tested.[2]
HPV16 Pseudovirion (PsV) Infection Assay
-
Objective: To quantify the inhibitory effect of this compound on HPV16 infection.
-
Methodology: HeLa cells are pre-treated with various concentrations of this compound before the addition of HPV16 pseudovirions carrying a reporter gene (e.g., GFP).[2][3] After a 72-hour incubation period, the percentage of infected (GFP-positive) cells is quantified using flow cytometry.[1][2][3] A dose-dependent reduction in infection is observed with this compound treatment.[2]
HPV16 PsV Internalization Assay
-
Objective: To determine if the reduction in infection is due to a block in viral entry.
-
Methodology: HPV16 PsV are labeled with a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of late endosomes, indicating successful endocytosis.[2] Cells are treated with this compound and then exposed to the labeled PsV. The fluorescence intensity, corresponding to the amount of internalized virus, is measured by flow cytometry.[2]
Specificity of Action
An important characteristic of this compound is its specificity. While it potently inhibits HPV infection, it has been found to not affect other viruses such as HIV.[4][5] This specificity arises from the different mechanisms of viral entry. HPV infection is dependent on the A2t heterotetramer, the direct target of this compound.[5][7] In contrast, HIV-1 infection of macrophages appears to be promoted by Annexin A2 in its monomeric form, a mechanism that is not targeted by A2ti inhibitors.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection | PLOS One [journals.plos.org]
- 7. immunodx.com [immunodx.com]
- 8. Annexin A2 antibodies but not inhibitors of the annexin A2 heterotetramer impair productive HIV-1 infection of macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Annexin A2 Heterotetramer (A2t) in Viral Infection Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Annexin (B1180172) A2/S100A10 heterotetramer (A2t), a complex of two Annexin A2 (AnxA2) molecules and a S100A10 dimer, is a critical host cell factor that is exploited by a diverse range of viruses at multiple stages of their life cycles.[1][2][3] This technical guide provides an in-depth examination of the multifaceted role of A2t in viral infection pathways, offering a valuable resource for researchers and professionals in virology and drug development. The guide details the involvement of A2t in viral attachment, entry, replication, and egress, presents quantitative data on these interactions, outlines key experimental protocols for studying A2t's function, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to A2t
Annexin A2 (AnxA2) is a calcium-dependent phospholipid-binding protein involved in a wide array of cellular processes, including endocytosis, exocytosis, and membrane organization.[1] It can exist as a monomer or in a heterotetrameric complex with S100A10 (also known as p11), forming A2t.[1] This complex is often found on the cell surface, where it can act as a receptor or co-receptor for various ligands, including viral proteins. The expression and localization of A2t on the cell surface can be modulated by certain viral infections, highlighting its significance in viral pathogenesis.
The Role of A2t in the Viral Life Cycle
A2t plays a pivotal role in facilitating viral infection, from the initial attachment to the final release of progeny virions. Its function has been implicated in the life cycles of numerous viruses, including Human Papillomavirus (HPV), Influenza A virus, Pseudorabies Virus (PRV), and Classical Swine Fever Virus (CSFV).
Viral Attachment and Entry
A2t serves as a crucial entry point for several viruses by acting as a receptor or co-receptor on the host cell surface.
-
Human Papillomavirus (HPV): A2t has been identified as a key receptor for HPV16. The minor capsid protein L2 of HPV16 directly interacts with the S100A10 subunit of the A2t complex.[1][2][3] This interaction is essential for the internalization of the virus into epithelial cells.[1][2][3] Inhibition of this interaction, either through antibodies against AnxA2 or with small molecule inhibitors, has been shown to significantly reduce HPV16 infection.[2][4]
-
Influenza A Virus: While not a direct receptor, A2t is involved in the entry of the Influenza A virus. The virus utilizes lipid rafts, which are cholesterol-rich microdomains on the plasma membrane, for entry.[5][6] A2t is known to be associated with these lipid rafts and is believed to facilitate the clustering of viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA), thereby promoting efficient viral entry.[7]
Viral Replication and Assembly
Following entry, A2t can also influence the replication and assembly of new viral particles.
-
Classical Swine Fever Virus (CSFV): Studies have shown that AnxA2 interacts with the CSFV non-structural protein NS5A, a key component of the viral replicase complex.[8] Knockdown of AnxA2 expression does not affect viral RNA replication but significantly reduces the production of infectious CSFV particles, suggesting a role in virion assembly.[8]
-
Influenza A Virus: AnxA2 has been found to interact with the viral non-structural protein 1 (NS1) of the avian influenza virus.[9] Overexpression of AnxA2 enhances virus titer, while its suppression reduces viral protein expression and progeny virus production, indicating a role in regulating viral replication.[9]
-
Hepatitis C Virus (HCV): AnxA2 is recruited to the HCV replication complex and interacts with non-structural proteins NS3/NS4A, NS4B, NS5A, and NS5B on lipid rafts, playing a role in the formation of the membranous web where viral replication occurs.[9]
Viral Egress
The function of A2t extends to the final stages of the viral life cycle, aiding in the release of newly formed virions.
-
Pseudorabies Virus (PRV): Knockdown or knockout of AnxA2 has been shown to significantly inhibit PRV proliferation.[10] While not affecting attachment or internalization, the absence of AnxA2 leads to a prominent decrease in the release of progeny viruses.[10]
Modulation of Host Immune Response
Recent findings suggest that AnxA2 can also play a role in modulating the host's innate immune response to viral infections.
-
Negative Regulation of Antiviral Signaling: AnxA2 has been identified as a negative regulator of type I interferon (IFN) production.[11] It can disrupt the interaction between key signaling molecules in the cGAS-STING and RIG-I-like receptor (RLR) pathways, thereby dampening the antiviral response and enhancing viral replication.[11]
Quantitative Data on A2t-Virus Interactions
The following tables summarize key quantitative data from studies investigating the role of A2t in viral infections.
| Virus | A2t Interaction Partner | Experimental Method | Quantitative Finding | Reference |
| Human Papillomavirus 16 (HPV16) | L2 Minor Capsid Protein | shRNA Knockdown | Significant decrease in capsid internalization and infection. | [1] |
| Small Molecule Inhibitor | IC50 of ~2 µM for inhibition of HPV16 infection by Chaetoglobosin A. | [12] | ||
| Pseudorabies Virus (PRV) | US3 | siRNA Knockdown | ~90% reduction in ANXA2 RNA abundance, leading to decreased viral DNA and titers. | [10] |
| Influenza A Virus (H5N1) | NS1 | siRNA Silencing | Reduced viral protein expression and progeny titer. | [13] |
| Classical Swine Fever Virus (CSFV) | NS5A | RNA Interference | Significant reduction in CSFV production. | [8] |
| Infectious Bronchitis Virus (IBV) | Pseudoknot RNA | Overexpression/Knockdown | Overexpression of ANXA2 significantly reduced frameshifting efficiency; knockdown increased it. | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of A2t in viral infections.
Co-Immunoprecipitation (Co-IP) to Detect A2t-Viral Protein Interaction
This protocol is used to determine if A2t physically interacts with a specific viral protein within the cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the viral "bait" protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-AnxA2, anti-S100A10, and anti-viral protein)
Procedure:
-
Cell Lysis: Infect cells with the virus of interest. At the desired time point post-infection, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the viral "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against AnxA2, S100A10, and the viral bait protein to confirm the interaction.
siRNA-Mediated Knockdown of A2t to Assess its Role in Viral Infection
This protocol is used to reduce the expression of AnxA2 or S100A10 and observe the effect on viral infection.
Materials:
-
siRNA targeting AnxA2 or S100A10 and a non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Virus stock
-
Reagents for quantifying viral infection (e.g., for qPCR, plaque assay, or flow cytometry)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Briefly, dilute siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation. Add the complexes to the cells and incubate for 24-72 hours.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm the knockdown of the target protein by Western blotting or qPCR.
-
Viral Infection: Infect the siRNA-treated cells with the virus at a known multiplicity of infection (MOI).
-
Quantification of Infection: At a specific time post-infection, quantify the level of viral infection. This can be done by:
-
qPCR: Measuring the levels of viral nucleic acids.
-
Plaque Assay: Determining the titer of infectious virus particles produced.
-
Flow Cytometry: Quantifying the percentage of infected cells if a fluorescent reporter virus is used.
-
-
Data Analysis: Compare the level of infection in cells treated with target-specific siRNA to those treated with the non-targeting control siRNA.
Confocal Microscopy for A2t and Virus Colocalization
This protocol is used to visualize the subcellular localization of A2t and viral components to determine if they are present in the same location within the cell.
Materials:
-
Cells grown on glass coverslips
-
Virus stock
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies (anti-AnxA2 or anti-S100A10 and an antibody against a viral protein)
-
Fluorescently labeled secondary antibodies with distinct emission spectra
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Infection: Seed cells on coverslips and infect with the virus.
-
Fixation and Permeabilization: At the desired time post-infection, fix the cells with paraformaldehyde, followed by permeabilization to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific antibody binding sites with blocking solution.
-
Antibody Staining: Incubate the cells with a mixture of primary antibodies against A2t and the viral protein. After washing, incubate with the corresponding fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using antifade medium. Acquire images using a confocal microscope, ensuring separate channels are used for each fluorophore to prevent bleed-through.
-
Colocalization Analysis: Analyze the acquired images using software to determine the degree of overlap between the A2t and viral protein signals. Pearson's correlation coefficient is a commonly used metric for quantifying colocalization.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving A2t in viral infections.
Caption: HPV16 entry pathway mediated by A2t.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: A2t's role in negative regulation of antiviral signaling.
Conclusion and Future Directions
The A2t complex has emerged as a significant host factor that is hijacked by a multitude of viruses to facilitate their infection. Its involvement in various stages of the viral life cycle, from entry to egress and its ability to modulate the host immune response, makes it an attractive target for the development of broad-spectrum antiviral therapies. Future research should focus on elucidating the precise molecular mechanisms of A2t's interaction with a wider range of viral proteins and further exploring its role in the context of different viral families and host cell types. A deeper understanding of these interactions will be instrumental in designing novel therapeutic strategies to combat viral diseases.
References
- 1. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection | PLOS One [journals.plos.org]
- 2. The S100A10 subunit of the annexin A2 heterotetramer facilitates L2-mediated human papillomavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Modulating cholesterol-rich lipid rafts to disrupt influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza A Virus Hemagglutinin and Neuraminidase Mutually Accelerate Their Apical Targeting through Clustering of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin A2 is involved in the production of classical swine fever virus infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Annexin A2 on virus life cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Frontiers | Annexin A2 in Virus Infection [frontiersin.org]
- 14. Annexin A2 binds RNA and reduces the frameshifting efficiency of infectious bronchitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A2ti-1: A Novel Inhibitor of the Annexin A2/S100A10 Complex for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of A2ti-1, a small molecule inhibitor of the Annexin (B1180172) A2/S100A10 (A2t) heterotetramer. This compound has emerged as a promising candidate for the prevention of human papillomavirus (HPV) infection by targeting a host-cell protein complex crucial for viral entry.
Introduction: Targeting Host Factors in Viral Infections
Drug development has traditionally focused on targeting viral proteins. However, the emergence of drug-resistant viral strains necessitates novel therapeutic strategies. An alternative approach is to target host cellular factors that are essential for the viral life cycle. The Annexin A2/S100A10 (A2t) heterotetramer is one such host factor, playing a critical role in the entry of several viruses, including high-risk HPV genotypes.
This compound is a 1,2,4-triazole (B32235) compound identified through three-dimensional pharmacophore design and biochemical screening.[1] It was developed to specifically disrupt the protein-protein interaction between Annexin A2 and S100A10.[2] This guide details the mechanism of action, preclinical data, and experimental protocols associated with the development of this compound.
Mechanism of Action of this compound
This compound functions by inhibiting the interaction between Annexin A2 and its binding partner, S100A10.[3] This protein complex, A2t, is exploited by HPV for entry into epithelial cells.[4] The S100A10 subunit of the A2t complex binds to the minor capsid protein L2 of HPV, facilitating the internalization of the virus.[1] By targeting the S100A10 dimer of the A2t complex, this compound effectively blocks this interaction, thereby preventing viral entry and subsequent infection.[1][2]
Isothermal titration calorimetry has confirmed that this compound directly targets the S100A10 subunit of the A2t complex.[2] This targeted approach offers specificity, as this compound has been shown to inhibit HPV infection without affecting other viruses like HIV.[1] Interestingly, while an antibody against the N-terminus of Annexin A2 can block HIV-1 infection in macrophages, this compound does not, suggesting that Annexin A2's role in HIV infection may be independent of its interaction with S100A10 in this cell type.[5][6]
In addition to blocking viral entry, inhibition of the A2t complex by this compound has been shown to boost the immune response to HPV16.[1] The A2t complex can suppress the secretion of TH1-related cytokines and the expression of MHC II and CD86 on the surface of Langerhans cells.[1] By inhibiting this function, this compound may enhance the host's ability to clear the infection.[1]
Signaling Pathway and Experimental Workflow
The development of this compound involved a series of experiments to elucidate its mechanism of action and evaluate its efficacy. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: this compound inhibits HPV16 entry by disrupting the A2t complex.
Caption: Workflow for assessing this compound's anti-HPV16 activity in vitro.
Preclinical Data Summary
This compound has demonstrated potent and dose-dependent inhibition of HPV16 infection in vitro.[2] It is more potent than a structurally similar compound, A2ti-2.[3] The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound against HPV16 Pseudovirion (PsV) Infection
| Cell Line | This compound Concentration (µM) | Inhibition of HPV16 PsV Infection (%) | Citation |
| HeLa | 100 | 100% | [2] |
| HeLa | (Dose-dependent) | Significant reduction | [2] |
| HaCaT | (Similar to HeLa) | Similar results to HeLa | [2][5] |
Table 2: Effect of this compound on HPV16 Pseudovirion (PsV) Internalization
| Cell Line | This compound Concentration (µM) | Reduction in HPV16 PsV Internalization (%) | Citation |
| Epithelial Cells | 100 | 65% | [2][4] |
| Epithelial Cells | (Dose-dependent) | Significant decrease | [2] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Maximum Concentration Tested (µM) | Effect on Cell Viability | Effect on Total Cell Recovery (72h) | Citation |
| HeLa | Not specified | Non-toxic | No effect | [2] |
| HaCaT | Not specified | Non-toxic | No effect | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
5.1. HPV16 Pseudovirion (PsV) Infection Assay
-
Cell Lines: HeLa or HaCaT cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with increasing concentrations of this compound or a DMSO vehicle control for a specified period.
-
Infection: HPV16 pseudovirions carrying a reporter gene (e.g., GFP) are added to the cells.
-
Incubation: The cells are incubated for 48-72 hours to allow for viral entry, gene expression, and reporter protein production.
-
Analysis: The percentage of infected (GFP-positive) cells is quantified using flow cytometry.[4][5] Data is normalized to the DMSO-treated control group.
5.2. HPV16 PsV Internalization Assay
-
Cell Lines and Treatment: As described in the infection assay.
-
Fluorescent Labeling: HPV16 pseudovirions are labeled with a pH-dependent fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of late endosomes, indicating successful endocytosis.
-
Infection and Incubation: Cells are incubated with the labeled pseudovirions for a defined period to allow for internalization.
-
Analysis: The fluorescence intensity, corresponding to the amount of internalized virus, is measured by flow cytometry.[2]
5.3. Cytotoxicity Assay
-
Cell Lines and Treatment: Cells are treated with the same concentrations of this compound as used in the efficacy assays.
-
Incubation: Cells are incubated for a period that matches the duration of the infection assays (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a method such as Trypan Blue exclusion, which distinguishes between viable and non-viable cells.[4] Total cell recovery can also be determined by cell counting.[2]
5.4. Isothermal Titration Calorimetry (ITC)
-
Purpose: To confirm the direct binding of this compound to the A2t complex.
-
Methodology: A solution of this compound is titrated into a solution containing the purified S100A10 dimer of the A2t complex.
-
Analysis: The heat changes associated with the binding events are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[2]
Conclusion and Future Directions
This compound is a promising antiviral candidate that effectively blocks HPV16 infection in vitro by targeting the host A2t complex.[2] Its specific mechanism of action, potent efficacy, and favorable non-toxic profile in preclinical models highlight its potential as a novel therapeutic strategy for preventing HPV-related diseases.[2][4]
Future research should focus on in vivo efficacy studies in animal models to assess the therapeutic potential of this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into clinical development. The broad appeal of targeting the A2t complex, which is implicated in the entry of other viruses, suggests that this compound could have applications beyond HPV infection.[2]
References
- 1. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin A2 antibodies but not inhibitors of the annexin A2 heterotetramer impair productive HIV-1 infection of macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
The Impact of A2ti-1 on Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor A2ti-1 and its effects on protein-protein interactions. The document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
This compound is a small molecule inhibitor that has been identified as a disruptor of the protein-protein interaction between Annexin A2 (A2) and S100A10 (p11).[1][2] These two proteins form a stable heterotetramer (A2t), which is implicated in a variety of cellular processes, including viral entry, signal transduction, and membrane organization.[2][3][4] this compound's primary characterized role is the inhibition of Human Papillomavirus (HPV) type 16 infection by preventing the virus's entry into epithelial cells.[2][3] The inhibitor specifically targets the S100A10 subunit of the A2t complex.[1][2] Furthermore, emerging evidence suggests that the components of the A2t complex are involved in modulating critical signaling pathways such as the PI3K/AKT pathway, indicating broader potential therapeutic applications for inhibitors like this compound.[5][6]
Mechanism of Action of this compound
This compound functions by directly interfering with the non-covalent association between Annexin A2 and the S100A10 dimer.[1] Isothermal titration calorimetry has confirmed that this compound targets the S100A10 dimer, thereby preventing the formation of the full (A2)2-(S100A10)2 heterotetramer.[2] This disruption is critical in contexts where the A2t complex acts as a cell surface receptor or a signaling scaffold.
Caption: this compound binds to the S100A10 dimer, preventing A2t complex formation and downstream functions.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several studies. The data highlights its potency in disrupting the A2-S100A10 interaction and its subsequent effect on viral infection.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 24 µM | Inhibition of A2-S100A10 Interaction | [2] |
| A2ti-2 | IC50 | 230 µM | Inhibition of A2-S100A10 Interaction | [2] |
| This compound | Inhibition | 100% at 100 µM | HPV16 Pseudovirion Infection | [2] |
| This compound | Inhibition | 65% at 100 µM | HPV16 Pseudovirion Internalization | [2] |
| A2ti-2 | Inhibition | <50% at 100 µM | HPV16 Pseudovirion Infection | [2] |
Impact on Key Signaling Pathways
The disruption of the Annexin A2/S100A10 complex by this compound has implications for cellular signaling, most notably in the context of HPV infection and the PI3K/AKT pathway.
Inhibition of HPV-16 Entry
The A2t complex is a key host factor for HPV16 entry into epithelial cells.[3] The S100A10 subunit of the A2t complex interacts with the HPV16 minor capsid protein L2, facilitating endocytosis.[7] By disrupting the A2t complex, this compound effectively blocks this interaction and inhibits viral entry.[2]
Caption: this compound disrupts the A2t complex, preventing HPV16 L2 binding and subsequent viral entry.
Modulation of the PI3K/AKT Signaling Pathway
Recent studies have uncovered a role for monomeric Annexin A2 in regulating the PI3K/AKT pathway.[5] ANXA2 can interact with PTEN, a phosphatase that negatively regulates AKT phosphorylation. This interaction, mediated by a reactive cysteine residue on ANXA2, appears to stabilize or enhance PTEN's inhibitory activity.[5] Depletion of ANXA2 leads to increased AKT phosphorylation.[5] While this compound primarily targets the A2t heterotetramer, this finding suggests that altering the equilibrium between monomeric A2 and the A2t complex could have downstream consequences on PI3K/AKT signaling. Conversely, some studies in cancer contexts suggest the A2t complex can promote AKT/mTOR signaling.[6]
Caption: Monomeric Annexin A2 interacts with PTEN, a negative regulator of the PI3K/AKT pathway.
Detailed Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound on protein-protein interactions.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of this compound binding to the S100A10 dimer.
Materials:
-
Purified recombinant S100A10 dimer
-
This compound (resuspended in a matched buffer with a small percentage of DMSO)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, matched DMSO concentration in both cell and syringe solutions)
Procedure:
-
Sample Preparation: Dialyze the S100A10 protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein solution and the inhibitor solution to minimize heats of dilution.
-
Concentration Determination: Accurately determine the concentrations of both S100A10 and this compound using appropriate methods (e.g., UV-Vis spectroscopy for protein, standard curve for the small molecule).
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the S100A10 solution (e.g., 20 µM) into the sample cell and the this compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger injections (e.g., 2 µL) with adequate spacing between injections to allow the signal to return to baseline.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
HPV Pseudovirion (PsV) Infection Assay
Objective: To quantify the inhibitory effect of this compound on HPV16 infection.
Materials:
-
HeLa or HaCaT cells
-
Complete DMEM medium
-
HPV16 PsV carrying a GFP reporter plasmid
-
This compound dissolved in DMSO
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa or HaCaT cells in 24-well plates at a density that will result in 50-70% confluency on the day of infection (e.g., 2 x 10^4 cells/well).
-
Inhibitor Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) or a DMSO vehicle control for 1-2 hours at 37°C.
-
Infection: Add HPV16-GFP PsV to each well at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, gene expression, and GFP production.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells in each sample using a flow cytometer.
-
Data Analysis: Normalize the percentage of infected (GFP-positive) cells in the this compound treated samples to the percentage in the DMSO vehicle control.
Caption: A streamlined workflow for assessing this compound's inhibition of HPV infection via flow cytometry.
Co-Immunoprecipitation (Co-IP)
Objective: To verify that this compound disrupts the interaction between Annexin A2 and S100A10 in a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed Annexin A2 and S100A10
-
This compound and DMSO vehicle control
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% NP-40)
-
Antibody against S100A10 (for immunoprecipitation)
-
Antibody against Annexin A2 (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with a high concentration of this compound (e.g., 100 µM) or DMSO for a specified period (e.g., 4-6 hours).
-
Lysis: Harvest and lyse the cells in cold, non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-S100A10 antibody overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Annexin A2 antibody to detect the co-immunoprecipitated protein. A decrease in the Annexin A2 signal in the this compound treated sample indicates disruption of the interaction.
Conclusion
This compound is a valuable research tool for investigating the cellular functions of the Annexin A2/S100A10 heterotetramer. Its ability to potently and specifically disrupt this protein-protein interaction has been instrumental in confirming the role of the A2t complex in HPV infection. Furthermore, the emerging links between Annexin A2 and the PI3K/AKT signaling pathway open new avenues for research into the broader consequences of A2t disruption. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug developers interested in exploring the therapeutic potential of targeting this crucial protein-protein interaction.
References
- 1. The Annexin A2/S100A10 Complex: The Mutualistic Symbiosis of Two Distinct Proteins [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Annexin A2 complexes with S100 proteins: structure, function and pharmacological manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Annexin A2 Regulates AKT Upon H2O2-Dependent Signaling Activation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecular and Cellular Functions of S100A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Cellular Targets of A2ti-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2ti-1 is a small molecule inhibitor that has shown significant promise in virology, particularly in the context of Human Papillomavirus (HPV) infection. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially exploit this compound for therapeutic purposes.
Cellular Target and Mechanism of Action
The primary cellular target of this compound is the Annexin A2/S100A10 (A2t) heterotetramer . Specifically, this compound directly interacts with the S100A10 (p11) subunit of this complex. The A2t complex is composed of two molecules of Annexin A2 and a dimer of S100A10. This complex plays a crucial role in the entry of HPV, particularly HPV type 16, into host epithelial cells[1][2][3].
The mechanism of action of this compound involves the disruption of the protein-protein interaction between Annexin A2 and S100A10. By binding to S100A10, this compound prevents the formation or stability of the A2t heterotetramer on the cell surface. This disruption is critical as the intact A2t complex serves as a receptor for the HPV L2 minor capsid protein, facilitating viral internalization through a non-canonical endocytic pathway[4].
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. A summary of the key quantitative data is presented in the table below, including a comparison with its less potent analog, A2ti-2.
| Parameter | This compound | A2ti-2 | Reference |
| Target | Annexin A2/S100A10 (A2t) complex | Annexin A2/S100A10 (A2t) complex | |
| Binding Subunit | S100A10 | S100A10 | |
| IC50 (A2t Inhibition) | 24 µM | 230 µM | |
| HPV16 Infection Inhibition (100 µM) | 100% | <50% | |
| HPV16 Entry Inhibition (100 µM) | 65% | 20% |
Signaling Pathway of A2t-Mediated HPV Entry
The entry of HPV16 into host cells is a complex process initiated by the binding of the virus to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This initial attachment triggers a signaling cascade that is essential for viral internalization. Upon HPV16 binding, the Epidermal Growth Factor Receptor (EGFR) is activated, leading to the downstream activation of Src protein kinase[1][2]. Activated Src then phosphorylates Annexin A2 on tyrosine 23, causing its translocation to the extracellular surface of the plasma membrane[1][2]. On the cell surface, the phosphorylated Annexin A2 forms a heterotetramer with a dimer of S100A10, creating the A2t complex. This complex then serves as a receptor for the HPV16 L2 minor capsid protein, facilitating the endocytosis of the viral particle[4]. This compound exerts its antiviral effect by disrupting the formation of this essential A2t complex.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and inhibitory effects of this compound.
Cytotoxicity Assay: Trypan Blue Exclusion
This assay is used to determine the viability of cells after treatment with this compound to ensure that the observed antiviral effects are not due to cellular toxicity.
Materials:
-
HeLa or HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed HeLa or HaCaT cells in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A DMSO control (at the same concentration as the highest this compound concentration) should also be prepared.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of complete culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
HPV16 Pseudovirion (PsV) Infection and Internalization Assay
This assay measures the ability of this compound to inhibit the infection and entry of HPV16 into host cells.
Materials:
-
HeLa or HaCaT cells
-
Complete cell culture medium
-
HPV16 pseudovirions (PsVs) containing a reporter plasmid (e.g., GFP)
-
This compound stock solution
-
Flow cytometer
Procedure for Infection Assay:
-
Seed HeLa or HaCaT cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a DMSO control for 1 hour at 37°C.
-
Add HPV16-GFP PsVs to the wells at a predetermined multiplicity of infection (MOI).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells with PBS, trypsinize, and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The inhibition of infection is calculated relative to the DMSO-treated control.
Procedure for Internalization Assay:
-
For internalization, HPV16 PsVs are labeled with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes.
-
Follow steps 1 and 2 of the infection assay protocol.
-
Add the pHrodo-labeled HPV16 PsVs to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Wash the cells to remove unbound virus, trypsinize, and resuspend in flow cytometry buffer.
-
Analyze the mean fluorescence intensity (MFI) of the cells by flow cytometry. A decrease in MFI indicates inhibition of viral entry.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and its target protein, S100A10.
Materials:
-
Purified recombinant S100A10 protein
-
This compound
-
ITC instrument
-
ITC buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of S100A10 (e.g., 10-50 µM) in the ITC buffer.
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same ITC buffer. Degas both solutions.
-
Load the S100A10 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the S100A10 solution, typically 1-2 µL per injection.
-
The heat change upon each injection is measured. As the S100A10 becomes saturated with this compound, the heat change per injection decreases.
-
The resulting data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
References
- 1. Annexin A2 and S100A10 regulate human papillomavirus type 16 entry and intracellular trafficking in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin A2 and S100A10 Regulate Human Papillomavirus Type 16 Entry and Intracellular Trafficking in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The S100A10 Subunit of the Annexin A2 Heterotetramer Facilitates L2-Mediated Human Papillomavirus Infection | PLOS One [journals.plos.org]
The Structure-Activity Relationship of A2ti-1: A Potent Inhibitor of the Annexin A2/S100A10 Heterotetramer for Anti-HPV Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A2ti-1 is a small molecule inhibitor that targets the interaction between Annexin (B1180172) A2 (A2) and S100A10, which form the A2t heterotetramer. This complex has been identified as a crucial host factor for the entry of high-risk human papillomavirus (HPV) into epithelial cells. This compound has demonstrated potent anti-HPV activity by disrupting the A2t complex, thereby preventing viral internalization. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Introduction
High-risk human papillomavirus (HPV) infection is a primary cause of several cancers, including cervical, anogenital, and head and neck cancers.[1] The HPV lifecycle is intricately linked to host cellular machinery, with viral entry being a critical initial step. The annexin A2/S100A10 (A2t) heterotetramer has emerged as a key player in the non-canonical endocytic pathway utilized by HPV for cellular entry.[1] A2t is composed of two monomers of annexin A2 bound to a dimer of S100A10.[2] The small molecule inhibitor, this compound, was identified as a disruptor of the A2-S100A10 protein-protein interaction, presenting a promising strategy to block HPV infection.[3] This document will explore the structure-activity relationship of this compound, providing a detailed analysis for researchers in the field of virology and drug development.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the S100A10 subunit of the A2t complex.[3][4] By binding to S100A10, this compound prevents its interaction with Annexin A2, leading to the disruption of the heterotetramer.[4] The intact A2t complex is essential for the internalization of HPV particles into host cells.[5] Therefore, by disrupting this complex, this compound effectively blocks a critical step in the viral entry process, leading to the inhibition of HPV infection.[3]
Signaling Pathway
The A2t complex is involved in a non-canonical endocytic pathway for HPV entry. Inhibition of this complex not only blocks viral entry but may also modulate the host immune response. In Langerhans cells, inhibiting the endogenous A2t molecule with this compound has been suggested to boost the immune response to HPV16, potentially through the modulation of the PI3K-AKT signaling cascade.[5]
Structure-Activity Relationship (SAR)
The potency of this compound as an inhibitor of the A2t complex is closely linked to its chemical structure. This compound, chemically named 2-[4-(2-ethylphenyl)-5-o-tolyloxymethyl-4H-[3][4][5]triazol-3-ylsulfanyl]acetamide, is a 1,2,4-triazole (B32235) derivative.[4][5]
A direct comparison with a structurally similar analog, A2ti-2 (2-(4-phenyl-5-o-tolyloxymethyl-4H-[3][4][5]triazol-3-ylsulfanyl)acetamide), highlights a key structural feature for activity.[4] this compound possesses an ethyl group on the phenyl ring at the N4 position of the triazole core, which is absent in A2ti-2.[4] This single structural modification results in a nearly 10-fold increase in potency for this compound.[4]
Quantitative Data
The biological activity of this compound and its analog A2ti-2 has been quantified through various in vitro assays. The data is summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency against A2t Complex
| Compound | IC50 (µM) | Reference |
| This compound | 24 | [4] |
| A2ti-2 | 230 | [4] |
Table 2: Efficacy in HPV16 Pseudovirus (PsV) Assays in HeLa Cells
| Compound | Concentration (µM) | % Infection Inhibition | % Internalization Reduction | Reference |
| This compound | 100 | 100 | 65 | [4] |
| A2ti-2 | 100 | < 50 | 20 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
This protocol is to confirm the direct binding of A2ti compounds to the S100A10 subunit of the A2t complex.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
Recombinant S100A10 dimer is dialyzed against the experimental buffer (e.g., PBS, pH 7.4).
-
This compound and A2ti-2 are dissolved in the same dialysis buffer to a final concentration, ensuring complete solubility. A small percentage of DMSO may be used if necessary, with the same percentage included in the S100A10 solution to negate heat of dilution effects.
-
-
Experimental Setup:
-
The sample cell is filled with the S100A10 solution.
-
The injection syringe is loaded with the A2ti compound solution.
-
-
Titration:
-
A series of small, timed injections of the A2ti solution into the S100A10 solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
HPV16 Pseudovirus (PsV) Infection Assay
This assay quantifies the inhibitory effect of this compound on HPV16 infection.
-
Cell Culture: HeLa or HaCaT cells are seeded in 24-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with increasing concentrations of this compound or A2ti-2 (or DMSO as a vehicle control) for a specified period (e.g., 1 hour) at 37°C.
-
Infection: HPV16 pseudovirions carrying a reporter gene (e.g., Green Fluorescent Protein, GFP) are added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Analysis: Cells are harvested, and the percentage of GFP-positive cells is determined by flow cytometry. The data is then normalized to the DMSO-treated control.
HPV16 PsV Internalization Assay
This assay specifically measures the effect of this compound on the entry of HPV16 into cells.
-
PsV Labeling: HPV16 PsV are labeled with a pH-sensitive dye (e.g., pHrodo Red), which fluoresces brightly in the acidic environment of late endosomes.
-
Cell Culture and Treatment: Similar to the infection assay, HeLa or HaCaT cells are seeded and pre-treated with this compound or controls.
-
Internalization: Labeled HPV16 PsV are added to the cells and incubated for a shorter period (e.g., 4-6 hours) at 37°C to allow for internalization.
-
Analysis: The fluorescence intensity of the cells is measured by flow cytometry. A decrease in fluorescence in this compound-treated cells compared to controls indicates a reduction in viral entry.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effects are not due to general cellular toxicity.
-
Cell Culture: HeLa cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, A2ti-2, or DMSO for an extended period (e.g., 72 hours).
-
Viability Assessment (Trypan Blue Exclusion):
-
Cells are harvested and resuspended in a small volume of PBS.
-
A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution.
-
The mixture is loaded onto a hemocytometer.
-
Live (unstained) and dead (blue-stained) cells are counted under a microscope.
-
The percentage of viable cells is calculated as: (Number of live cells / Total number of cells) x 100.
-
Conclusion
This compound is a potent and specific inhibitor of the Annexin A2/S100A10 heterotetramer, demonstrating significant promise as a novel anti-HPV agent. Its mechanism of action, involving the disruption of a key host factor required for viral entry, provides a clear rationale for its antiviral activity. The structure-activity relationship, highlighted by the comparison with its less active analog A2ti-2, underscores the importance of the ethylphenyl group for high-affinity binding. The quantitative data from in vitro assays confirm its efficacy in blocking both HPV infection and internalization at non-toxic concentrations. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other inhibitors targeting the A2t complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A2ti-1: A Potent Tool for Interrogating Annexin A2 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Annexin (B1180172) A2 (ANXA2) is a pleiotropic, calcium-dependent phospholipid-binding protein implicated in a diverse array of cellular processes, including signal transduction, membrane trafficking, and cell adhesion. Its dysregulation is associated with various pathologies, notably viral infections and cancer. The annexin A2/S100A10 heterotetramer (A2t) has emerged as a critical host factor for the entry of several viruses, including human papillomavirus (HPV). A2ti-1, a selective small molecule inhibitor of the A2t complex, offers a powerful chemical tool to dissect the multifaceted roles of annexin A2 in both normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a selective and high-affinity inhibitor of the annexin A2/S100A10 (A2t) heterotetramer, with a reported IC50 of 24 μM.[1] It functions by specifically disrupting the protein-protein interaction between annexin A2 and S100A10.[1] This inhibitory action makes this compound an invaluable tool for studying the biological functions of the A2t complex, particularly its role in viral entry.
Mechanism of Action
The A2t complex is composed of two molecules of annexin A2 bound to a dimer of S100A10 (also known as p11). This complex plays a crucial role in the entry of certain viruses, such as HPV16. The S100A10 subunit of the A2t complex directly interacts with the L2 minor capsid protein of HPV16, facilitating viral internalization. This compound exerts its inhibitory effect by targeting the S100A10 dimer, thereby preventing its association with annexin A2 and disrupting the formation of the functional A2t heterotetramer. This disruption effectively blocks the interaction with the viral L2 protein, thus inhibiting viral entry into host cells.
Quantitative Data
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of HPV16 Pseudovirion (PsV) Infection and Internalization by this compound
| Concentration (μM) | HPV16 PsV Infection Inhibition (%) | HPV16 PsV Internalization Inhibition (%) | Cell Viability (%) |
| 10 | ~20% | Not specified | >95% |
| 25 | ~50% | ~30% | >95% |
| 50 | ~80% | ~50% | >95% |
| 75 | ~95% | ~60% | >95% |
| 100 | 100% | 65% | >95% |
Data is approximated from graphical representations in the cited literature.[2]
Table 2: In Vitro and In Vivo Inhibition of Pseudorabies Virus (PRV) by this compound
| Assay Type | This compound Concentration/Dose | Effect |
| In Vitro (PK-15 cells) | 62.5 μM | Prominent restriction of PRV-GFP proliferation |
| In Vitro (PK-15 cells) | 125 μM | Prominent restriction of PRV-GFP proliferation |
| In Vivo (BALB/c mice) | 8 mg/kg | Lower mortality compared to DMSO control |
Data is based on qualitative and quantitative descriptions in the cited literature.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are step-by-step protocols for key experiments.
HPV16 Pseudovirion (PsV) Infection Assay
This assay measures the ability of this compound to inhibit HPV16 infection by quantifying the expression of a reporter gene (e.g., GFP) delivered by the pseudovirions.
Materials:
-
HeLa or HaCaT cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
24-well plates
-
HPV16 PsV carrying a reporter plasmid (e.g., pEGFP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Seed HeLa or HaCaT cells in 24-well plates at a density that allows for approximately 70-80% confluency on the day of infection.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 10, 25, 50, 75, 100 μM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells with this compound for 1-2 hours at 37°C.
-
Add HPV16 PsV to each well at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells in each sample using a flow cytometer.
-
Normalize the data to the untreated or vehicle-treated control to determine the percentage of infection inhibition.
HPV16 PsV Capsid Internalization Assay
This assay assesses the effect of this compound on the entry of HPV16 capsids into host cells using fluorescently labeled pseudovirions.
Materials:
-
HeLa cells
-
Complete culture medium
-
24-well plates
-
HPV16 PsV labeled with a pH-sensitive dye (e.g., pHrodo Red) or a pH-insensitive dye (e.g., Alexa Fluor 488)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 24-well plates.
-
On the day of the experiment, treat the cells with various concentrations of this compound and a DMSO control for 1-2 hours at 37°C.
-
Add the fluorescently labeled HPV16 PsV to the cells.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C to allow for internalization.
-
Wash the cells with PBS to remove unbound virions.
-
Harvest the cells and resuspend them in FACS buffer.
-
Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer. An increase in MFI indicates successful internalization.
-
Compare the MFI of this compound-treated cells to the control to determine the percentage of internalization inhibition.
Cytotoxicity Assay
It is essential to determine if the observed inhibitory effects of this compound are due to specific viral inhibition or general cellular toxicity.
Materials:
-
HeLa or other relevant cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound and DMSO used in the infection and internalization assays.
-
Incubate for a period equivalent to the duration of the primary assay (e.g., 48 or 72 hours).
-
Harvest the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each treatment condition.
In Vitro Pseudorabies Virus (PRV) Infection Assay
This protocol outlines the procedure to assess the inhibitory effect of this compound on PRV replication in vitro.
Materials:
-
PK-15 (porcine kidney) cells
-
Complete culture medium
-
24-well plates
-
PRV stock (e.g., a GFP-expressing strain)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microscope with fluorescence imaging capabilities
-
Reagents for DNA extraction and qPCR (optional, for viral load quantification)
-
Reagents for TCID50 assay (optional, for infectious virus titration)
Procedure:
-
Seed PK-15 cells in 24-well plates.
-
When cells reach appropriate confluency, infect them with PRV at a specific MOI (e.g., 0.01).
-
Simultaneously, treat the infected cells with different concentrations of this compound (e.g., 62.5 μM, 125 μM) or DMSO.
-
Incubate the plates at 37°C.
-
At various time points post-infection (e.g., 12, 24, 48 hours), assess the cytopathic effect (CPE) and GFP expression using a fluorescence microscope.
-
(Optional) To quantify viral replication, harvest the cells and supernatant.
-
qPCR: Extract viral DNA and perform qPCR to determine the viral genome copy number.
-
TCID50 Assay: Perform a serial dilution of the supernatant on fresh PK-15 cells to determine the 50% tissue culture infectious dose (TCID50) and calculate the infectious virus titer.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity between this compound and its target, S100A10.
Materials:
-
Isothermal titration calorimeter
-
Purified S100A10 protein
-
This compound
-
Dialysis buffer (e.g., PBS or Tris-HCl with appropriate pH and salt concentration)
-
Degasser
Procedure:
-
Thoroughly dialyze the purified S100A10 protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer.
-
Degas both the S100A10 solution and the this compound solution immediately before the experiment to prevent bubble formation.
-
Load the S100A10 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the S100A10 solution.
-
The instrument will measure the heat change associated with each injection.
-
Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of this compound and annexin A2 biology.
Signaling Pathway of A2t-Mediated HPV16 Entry
Caption: A2t-mediated entry pathway of HPV16 and the inhibitory action of this compound.
Experimental Workflow for HPV16 PsV Infection Assay
Caption: Workflow for assessing this compound's inhibition of HPV16 pseudovirion infection.
Logical Relationship in this compound's Mechanism of Action
Caption: Logical diagram illustrating the molecular mechanism of this compound's inhibitory action.
Conclusion
This compound represents a highly specific and potent inhibitor of the annexin A2/S100A10 heterotetramer. Its ability to disrupt this complex provides researchers with a valuable tool to investigate the diverse biological roles of annexin A2, from its involvement in viral entry to its potential contributions to cancer progression and other cellular processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of annexin A2 biology and exploring its potential as a therapeutic target.
References
- 1. Development of a polymerase chain reaction assay for the detection of pseudorabies virus in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an In Vitro Model of Pseudorabies Virus Latency and Reactivation and Identification of Key Viral Latency-Associated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Understanding the pharmacokinetics of A2ti-1
An in-depth analysis of the available scientific literature reveals that while A2ti-1 is a well-characterized inhibitor of the Annexin (B1180172) A2/S100A10 protein-protein interaction, comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) is not extensively published in the public domain. This guide synthesizes the available information on this compound's mechanism of action, its application in preclinical studies, and the experimental protocols used for its evaluation.
Core Compound Properties
This compound is a selective and high-affinity small molecule inhibitor of the annexin A2/S100A10 (A2t) heterotetramer.[1][2][3] It is identified as a 1,2,4-triazole (B32235) derivative that functions by specifically disrupting the protein-protein interaction (PPI) between annexin A2 and its binding partner, S100A10.[1][2][4] This inhibitory action forms the basis of its therapeutic potential, primarily explored in the context of antiviral applications.[4][5]
| Property | Value | Reference |
| CAS Number | 570390-00-0 | [1][3][6] |
| Molecular Formula | C₂₀H₂₂N₄O₂S | [1][6] |
| Molecular Weight | 382.48 g/mol | [1][3] |
| Mechanism of Action | Selective inhibitor of Annexin A2/S100A10 (A2t) interaction | [1][4] |
Pharmacodynamics and Biological Activity
The primary pharmacodynamic effect of this compound is the blockade of the A2t complex formation. This activity has been quantified in various biochemical and cell-based assays. The compound's inhibitory concentration and binding affinity have been established, providing a basis for its use in experimental models.
| Parameter | Value | Assay/Context | Reference |
| IC₅₀ | 24 μM | Inhibition of Annexin A2/S100A10 (A2t) heterotetramer | [1][3][7][8] |
| Kᴅ | 27 μM | Binding affinity to murine p11 (S100A10) protein | [9] |
| Max Safe Conc. | 60 μM | In PK-15 cells (CCK-8 Cytotoxicity Assay) | [10] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by preventing the formation of the A2t complex, which is crucial for various cellular processes, including viral entry and immune response modulation.[10][11] By disrupting this interaction, this compound can influence downstream signaling cascades.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound | 570390-00-0 | VXA39000 | Biosynth [biosynth.com]
- 7. Annexin A | TargetMol [targetmol.com]
- 8. Virus Protease | DC Chemicals [dcchemicals.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Cell Entry of Avian Reovirus Modulated by Cell-Surface Annexin A2 and Adhesion G Protein-Coupled Receptor Latrophilin-2 Triggers Src and p38 MAPK Signaling Enhancing Caveolin-1- and Dynamin 2-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A2ti-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of A2ti-1, a small molecule inhibitor of the Annexin (B1180172) A2 heterotetramer (A2t), in cell culture experiments. This compound specifically targets the S100A10 subunit of the A2t complex, effectively inhibiting its interaction with Annexin A2.[1][2][3] This inhibition has been demonstrated to be a potent method for preventing the entry of Human Papillomavirus (HPV), particularly HPV16, into epithelial cells.[1][2][4]
Mechanism of Action
This compound functions by disrupting the formation of the Annexin A2/S100A10 (A2t) heterotetramer.[1] The A2t complex is crucial for the entry of HPV into host cells by facilitating the internalization of the viral capsid.[3][4] By binding to the S100A10 subunit, this compound prevents the association with Annexin A2, thereby blocking the pathway for viral entry.[1][2][3] Studies have also suggested that inhibiting the A2t complex with this compound can enhance the host immune response to HPV16.[1][3]
Signaling Pathway of this compound in HPV Infection
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pseudorabies Virus (PRV) Infection Using A2ti-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, leading to significant economic losses in the swine industry and severe neurological disease in other susceptible animals.[1] Recent studies have highlighted the critical role of host factors in the PRV replication cycle, presenting novel targets for antiviral therapies. One such target is Annexin A2 (ANXA2), a cellular protein involved in various stages of viral infections.[1][2] A2ti-1, a small molecule inhibitor of the ANXA2/p11 heterotetramer, has demonstrated potent antiviral activity against PRV by disrupting the interaction between ANXA2 and the viral US3 protein, thereby inhibiting viral proliferation both in vitro and in vivo.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a tool to study PRV infection, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound targets the host protein ANXA2.[1] During PRV infection, the viral protein US3 interacts with ANXA2 and the Src kinase, leading to the phosphorylation of ANXA2 at Tyr23.[1][2] This phosphorylation event facilitates the translocation of ANXA2 to the cell surface, a process that is crucial for efficient PRV proliferation and release.[1][2] this compound inhibits the function of the ANXA2/p11 complex, thereby disrupting this pathway and significantly restricting PRV propagation.[1]
Data Presentation
In Vitro Efficacy of this compound Against PRV
The antiviral activity of this compound has been evaluated in various cell lines, demonstrating a dose-dependent inhibition of PRV replication.
| Cell Line | This compound Concentration (µM) | Effect on PRV Replication | Reference |
| PK-15 | 62.5 | Prominently restricted PRV-GFP proliferation | [1] |
| PK-15 | 125 | Prominently restricted PRV-GFP proliferation | [1] |
| PK-15 | Dose-dependent | Decreased PRV viral DNA abundance and progeny virus production | [1] |
| 3D4/21 | Dose-dependent | Significantly decreased PRV DNA abundance, progeny viral titers, and gE protein levels | [1] |
In Vivo Efficacy of this compound Against PRV in a Mouse Model
In vivo studies using a BALB/c mouse model have shown that this compound can protect against lethal PRV infection in both prophylactic and therapeutic settings.
| Study Type | This compound Dosage (mg/kg) | Administration Route | Animal Model | Outcome | Reference |
| Prophylactic | 8 | Intraperitoneal | BALB/c mice | Lower mortality compared to DMSO control | [3] |
| Therapeutic | 8 | Intraperitoneal | BALB/c mice | Higher survival rate compared to DMSO control | [3] |
| Therapeutic | 8 | Intraperitoneal | BALB/c mice | Decreased PRV genome copy numbers in brains and lungs | [3] |
| Therapeutic | 8 | Intraperitoneal | BALB/c mice | Attenuated lung injury and reduced inflammatory cell infiltration | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is essential to determine the non-toxic concentrations of this compound for use in antiviral assays.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Seed cells (e.g., PK-15 or 3D4/21) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add 10 µL of each dilution to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
In Vitro Antiviral Activity Assay
This protocol assesses the ability of this compound to inhibit PRV replication in cell culture.
Materials:
-
PK-15 or 3D4/21 cells
-
PRV stock
-
This compound
-
24-well plates
-
Materials for qPCR, TCID50, and Western blot
Procedure:
-
Seed host cells in 24-well plates and grow to 80-90% confluency.
-
Infect the cells with PRV at a multiplicity of infection (MOI) of 0.01.
-
Simultaneously, treat the infected cells with various non-toxic concentrations of this compound. Include a DMSO-treated control.
-
Incubate the plates at 37°C for 24 hours.
-
Harvest the cell supernatant and cell lysates for further analysis.
-
Quantify the viral DNA from the cell lysates using qPCR for the PRV UL54 gene.
-
Determine the progeny virus titers in the supernatant using a TCID50 assay.
-
Analyze the expression of viral proteins (e.g., gE) in the cell lysates by Western blotting.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to quantify the infectious virus titer.
Materials:
-
96-well plates
-
Susceptible host cells (e.g., PK-15)
-
Cell culture medium
-
Virus-containing supernatant
Procedure:
-
Seed cells in a 96-well plate to form a monolayer.
-
Prepare ten-fold serial dilutions of the virus-containing supernatant in culture medium.
-
Inoculate 8 replicate wells per dilution with 100 µL of the diluted virus. Include a cell-only control.
-
Incubate the plate at 37°C for 3-5 days.
-
Observe the wells for cytopathic effect (CPE) daily.
-
Record the number of positive (showing CPE) and negative wells for each dilution.
-
Calculate the TCID50/mL using the Reed-Muench method.
Quantitative PCR (qPCR) for Viral Genome Quantification
This protocol quantifies the number of PRV genomes.
Materials:
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe for a PRV-specific gene (e.g., UL54)
-
qPCR instrument
Procedure:
-
Extract total DNA from infected cell lysates or tissue homogenates.
-
Prepare a standard curve using a plasmid containing the target PRV gene sequence.
-
Set up the qPCR reaction with the extracted DNA, primers, probe, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the viral genome copy number in the samples by comparing the Ct values to the standard curve.
Western Blotting for Viral Protein Detection
This protocol is for detecting specific PRV proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies against PRV proteins (e.g., anti-gE)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Antiviral Efficacy Studies in Mice
These protocols are for evaluating the prophylactic and therapeutic efficacy of this compound in a mouse model of PRV infection.
Materials:
-
BALB/c mice (5-6 weeks old)
-
PRV stock (e.g., 6 x 10³ TCID₅₀/mouse)
-
This compound solution
-
DMSO (vehicle control)
Prophylactic Study Protocol:
-
Administer this compound (8 mg/kg) or DMSO intraperitoneally (i.p.) to mice on days -4, -2, and 0 relative to infection.[2]
-
On day 0, infect the mice intranasally with a lethal dose of PRV.[3]
-
Monitor the survival rate and clinical signs daily for 7 days.[3]
Therapeutic Study Protocol:
-
On day 0, infect mice intranasally with a lethal dose of PRV.[3]
-
Administer this compound (8 mg/kg) or DMSO i.p. on days 0, 1, and 3 post-infection.[3]
-
Monitor the survival rate and clinical signs daily for 7 days.[3]
-
On day 3 post-infection, a subset of mice can be euthanized to collect brain and lung tissues for viral load quantification by qPCR and histopathological analysis.[3]
Conclusion
This compound represents a promising host-targeted antiviral agent for the study and potential treatment of Pseudorabies Virus infection. Its well-defined mechanism of action, involving the inhibition of the ANXA2-dependent viral proliferation pathway, makes it a valuable tool for dissecting the host-virus interactions of PRV. The protocols provided herein offer a framework for researchers to evaluate the efficacy of this compound and similar compounds, contributing to the development of novel therapeutic strategies against alphaherpesviruses.
References
A2ti-1: A Potent Tool for Elucidating Viral Entry Mechanisms
References
- 1. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 2. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 7. bunyavirus.org [bunyavirus.org]
Application of A2ti-1 in high-throughput screening
Application Note: High-Throughput Screening for Modulators of the Annexin (B1180172) A2/S100A10 Complex Using A2ti-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The annexin A2/S100A10 (A2t) heterotetramer is a crucial cellular complex involved in a variety of physiological and pathological processes, including signal transduction, cell proliferation, and viral entry.[1][2] Notably, the A2t complex has been identified as a key host factor for the entry of Human Papillomavirus (HPV) type 16 into epithelial cells, making it an attractive target for antiviral drug development.[2][3] this compound is a small molecule inhibitor that specifically targets the interaction between annexin A2 and S100A10.[4][5] It has demonstrated potent inhibition of HPV infection in vitro by blocking the internalization of the virus.[2][4] This application note provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel modulators of the A2t complex.
Mechanism of Action
This compound disrupts the protein-protein interaction (PPI) between annexin A2 and S100A10.[5] The A2t complex is formed by two molecules of annexin A2 bound to a dimer of S100A10.[2] This complex plays a role in the endocytic pathway utilized by HPV16 to enter host cells.[3] By binding to the S100A10 subunit, this compound prevents the formation of the functional A2t heterotetramer, thereby inhibiting subsequent viral entry.[1][4]
Signaling Pathway
The signaling pathway involved in HPV16 entry is complex and involves the coordinated action of several host cell factors. The A2t complex is a critical component of this pathway, facilitating the internalization of the viral particle.
Caption: HPV16 entry pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the performance of the described HTS assay.
| Parameter | Value | Reference |
| This compound IC50 | 24 µM | [5] |
| A2ti-2 IC50 | 230 µM | [2] |
| This compound HPV16 Infection Inhibition | 100% at 100 µM | [2] |
| This compound HPV16 Entry Inhibition | 65% at 100 µM | [2] |
| Assay Z'-Factor | > 0.7 | [6] |
| Signal to Background Ratio | > 10 | [7] |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify inhibitors of the A2t-mediated viral entry is depicted below.
Caption: High-throughput screening workflow for A2t inhibitors.
Detailed Protocol: Luminescence-Based HPV16 Pseudovirion Infection Assay
This protocol is adapted from established methods for measuring HPV16 pseudovirion (PsV) infection.[2] The assay quantifies the level of infection by measuring the expression of a reporter gene (e.g., luciferase) delivered by the PsV.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
HPV16 pseudovirions carrying a luciferase reporter gene
-
This compound (positive control)
-
DMSO (negative control)
-
White, clear-bottom 384-well assay plates
-
Luminescence-based luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed HeLa cells in white, clear-bottom 384-well plates at a density of 5,000 cells per well in 40 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and this compound in DMSO. Typically, the starting concentration is 10 mM.
-
Compound Addition: Using an acoustic liquid handler or a multi-channel pipette, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate. For control wells, add 100 nL of DMSO (0% inhibition, maximum signal) or a saturating concentration of this compound (100 µM) for 100% inhibition (minimum signal).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Pseudovirion Addition: Add 10 µL of HPV16 pseudovirions diluted in complete medium to each well. The amount of PsV should be pre-determined to give a robust signal-to-background ratio.
-
Infection Incubation: Incubate the plates for 48 hours at 37°C.
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of media in the well (e.g., 50 µL).
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis Workflow
The following diagram illustrates the logical steps for analyzing the HTS data.
Caption: HTS data analysis workflow.
Data Analysis Details:
-
Normalization: The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Max: Average luminescence from DMSO-only control wells.
-
Signal_Min: Average luminescence from wells with a saturating concentration of this compound.
-
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of the HTS assay.[8][9] It is calculated for each plate to ensure data reliability.
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
SD_Max and Mean_Max: Standard deviation and mean of the maximum signal (DMSO controls).
-
SD_Min and Mean_Min: Standard deviation and mean of the minimum signal (this compound controls).
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
-
-
Dose-Response and IC50 Determination: For compounds that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%, is then calculated by fitting the data to a four-parameter logistic equation.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays aimed at discovering novel inhibitors of the annexin A2/S100A10 complex. The luminescence-based HPV16 pseudovirion infection assay described here is a robust, reliable, and scalable method for screening large compound libraries. This approach has the potential to identify new therapeutic leads for the treatment of HPV infections and other diseases where the A2t complex is implicated.
References
- 1. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for A2ti-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2ti-1 is a small molecule inhibitor targeting the Annexin (B1180172) A2/S100A10 heterotetramer (A2t). The A2t complex, formed by two molecules of Annexin A2 and a dimer of S100A10 (also known as p11), plays a significant role in various cellular processes, including cell adhesion, proliferation, and invasion. In the context of cancer, the A2t complex is frequently upregulated and contributes to tumor progression and metastasis. This compound offers a targeted approach to investigate the function of the A2t complex in cancer biology and to explore its potential as a therapeutic target. These application notes provide detailed protocols and data for utilizing this compound in cancer research.
Mechanism of Action
This compound functions by specifically disrupting the protein-protein interaction between Annexin A2 and S100A10.[1] This disruption prevents the formation and function of the A2t heterotetramer on the cell surface. One of the key roles of the cell-surface A2t complex is to act as a receptor for plasminogen and tissue plasminogen activator (tPA), facilitating the conversion of plasminogen to plasmin.[2] Plasmin, a serine protease, degrades the extracellular matrix (ECM), a crucial step for cancer cell invasion and metastasis.[1][3] By inhibiting the A2t complex, this compound effectively reduces plasmin generation at the cell surface, thereby impeding the invasive potential of cancer cells. The formation and cell surface translocation of the A2t complex can be promoted by oncogenic signaling pathways such as Src and Ras.[2]
Signaling Pathway
The A2t complex is a critical downstream effector in oncogenic signaling pathways that promote cancer metastasis. The following diagram illustrates the proposed signaling cascade involving the A2t complex and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and the related inhibitor A2ti-2, primarily from studies on their effect on Human Papillomavirus (HPV) infection in cancer cell lines. While direct IC50 values for this compound on cancer cell proliferation are not yet widely published, the data on viral infection inhibition serves as a strong indicator of its biological activity in targeting the A2t complex.
Table 1: Inhibitor Characteristics
| Inhibitor | IC50 (µM) for A2t Inhibition | Reference |
| This compound | 24 | [4] |
| A2ti-2 | 230 | [4] |
Table 2: Efficacy of this compound in HPV-16 Infection of HeLa Cells
| Concentration of this compound (µM) | Inhibition of HPV-16 PsV Infection (%) | Reduction in HPV-16 PsV Entry (%) | Reference | | :--- | :--- | :--- | | 100 | 100 | 65 |[4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of A2t-Related Proteins
This protocol is to assess the effect of this compound on the expression of proteins in the A2t signaling pathway.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Annexin A2, anti-S100A10, anti-p-Src, anti-total Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Protocol 3: Immunofluorescence Staining for A2t Complex Localization
This protocol is to visualize the cellular localization of Annexin A2 and S100A10 and the effect of this compound.
Materials:
-
This compound
-
Cancer cell line
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-Annexin A2, anti-S100A10)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Staining: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Wash with PBS and then incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cancer cells.
Conclusion
This compound is a valuable tool for investigating the role of the A2t complex in cancer. The provided protocols and data serve as a starting point for researchers to explore the anti-cancer potential of targeting the Annexin A2/S100A10 interaction. Further studies are warranted to establish the efficacy of this compound in a broader range of cancer types and in in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. The ANXA2/S100A10 Complex-Regulation of the Oncogenic Plasminogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing A2ti-1 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A2ti-1, a selective inhibitor of the Annexin (B1180172) A2/S100A10 (A2t) heterotetramer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in optimizing this compound concentration for maximum inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, high-affinity small molecule inhibitor of the Annexin A2/S100A10 (A2t) heterotetramer.[1] Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between Annexin A2 and S100A10.[1] This disruption has been shown to prevent the entry of certain viruses, such as Human Papillomavirus type 16 (HPV16), into host cells.[1][2]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in disrupting the Annexin A2/S100A10 interaction is reported to be 24 µM.[1][2]
Q3: How should I reconstitute and store this compound?
This compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, the stock solution should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
Studies have shown that this compound is non-toxic at effective concentrations. For example, in HeLa cells, this compound did not significantly affect cell viability or growth at concentrations up to 100 µM over a 72-hour period.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions.
Q5: What is A2ti-2 and how does it differ from this compound?
A2ti-2 is a chemical analog of this compound with a lower affinity for the A2t complex, exhibiting an IC50 of 230 µM.[2] Due to its lower potency, it can serve as a useful negative control in experiments to help distinguish specific on-target effects of this compound from potential off-target effects.[2]
Troubleshooting Guides
Issue 1: Low or no inhibition of viral entry observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and virus. Start with a concentration range around the reported effective concentrations (e.g., 10-100 µM for HPV16 in HeLa cells).[1] |
| This compound Degradation | Ensure proper storage of this compound stock solutions at -20°C or -80°C.[1] Prepare fresh dilutions from a new aliquot for each experiment. |
| Cell Line Specificity | The expression levels of Annexin A2 and S100A10 may vary between cell lines. Confirm the expression of the A2t complex in your cell line of interest via Western blot or other methods. |
| Viral Titer Issues | An excessively high viral titer may overcome the inhibitory effect. Optimize the multiplicity of infection (MOI) for your experiments. |
| Assay Readout Problems | Ensure that your detection method (e.g., fluorescence, luminescence) is not being interfered with by this compound or the solvent (DMSO). Run appropriate controls, including vehicle-only and no-treatment controls. |
Issue 2: High background or inconsistent results in viral entry assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your assay plate. |
| Variable Incubation Times | Standardize all incubation times for this compound treatment and viral infection. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize variability in reagent addition. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a level that affects cell viability or assay performance (typically <0.5%). |
Data Presentation
Table 1: In Vitro Efficacy of this compound against HPV16 Pseudovirion (PsV) Infection in HeLa Cells
| Concentration of this compound (µM) | Inhibition of HPV16 PsV Infection (%) | Reduction in HPV16 PsV Entry (%) |
| 10 | Significant dose-dependent reduction | Significant dose-dependent reduction |
| 25 | Significant dose-dependent reduction | Significant dose-dependent reduction |
| 50 | Significant dose-dependent reduction | Significant dose-dependent reduction |
| 75 | Significant dose-dependent reduction | Significant dose-dependent reduction |
| 100 | 100 | 65 |
Data synthesized from Woodham et al., 2015.[2]
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Viral Entry Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for inhibiting viral entry using a pseudovirion-based assay with a fluorescent reporter (e.g., GFP).
Materials:
-
HeLa cells (or other susceptible cell line)
-
Complete cell culture medium
-
HPV16 pseudovirions (PsV) carrying a reporter plasmid (e.g., GFP)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Compound Treatment: Remove the medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for 1-2 hours at 37°C.
-
Viral Infection: Add HPV16 PsV to each well at a predetermined optimal MOI.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Analysis:
-
Wash the cells with PBS.
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound in a given cell line.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration to determine any cytotoxic effects.
-
Mandatory Visualizations
Caption: HPV16 entry signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for low this compound inhibitory activity.
References
A2ti-1 Technical Support Center: Solubility, Stability, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of A2ti-1 in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer or cell culture medium.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation of this compound in aqueous solutions can be a common issue. Here are a few troubleshooting steps:
-
Ensure the final DMSO concentration is appropriate: For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. However, a certain amount of DMSO is necessary to maintain this compound solubility. You may need to optimize the final DMSO concentration for your specific experimental setup.
-
Sonication: Gentle sonication of the solution can help to redissolve any precipitate.
-
Warming: Briefly warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation.
-
Use of a different solvent system: For in vivo studies or specific in vitro applications, alternative solvent systems can be employed. Refer to the tables below for established formulations.
Q3: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Based on manufacturer recommendations, stock solutions are stable for at least one year at -20°C and up to two years at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is there any information on the stability of this compound in aqueous experimental buffers like PBS or cell culture media?
Currently, there is limited published data specifically detailing the quantitative stability and degradation kinetics of this compound in common aqueous buffers such as Phosphate Buffered Saline (PBS) or cell culture media (e.g., DMEM). However, this compound belongs to the 1,2,4-triazole (B32235) class of compounds. Studies on other 1,2,4-triazole derivatives suggest that they can be stable in aqueous solutions, with their stability sometimes being pH-dependent.[1][2][3] For example, 1H-1,2,4-triazole was found to be stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C.[1]
Recommendation: For long-term experiments (e.g., several days), it is recommended to prepare fresh working solutions of this compound from your DMSO stock. If long-term incubation is necessary, it is advisable to perform a pilot experiment to assess the stability of this compound under your specific experimental conditions (buffer composition, temperature, and duration).
Data Presentation: Solubility of this compound
The following tables summarize the known solubility of this compound in various solvents and formulations.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Notes |
| DMSO | ~77 mg/mL | - |
| DMSO | ~250 mg/mL | May require sonication. |
Table 2: Formulations for In Vitro and In Vivo Experiments
| Formulation Components | Final Concentration of this compound | Application |
| 10% DMSO, 90% Saline | Not specified | In vivo |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | In vivo |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Not specified | In vivo |
| 10% DMSO, 90% Corn oil | Not specified | In vivo |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer or cell culture medium to the desired final working concentration. Ensure that the final DMSO concentration is compatible with your experimental system.
-
Mixing: Gently mix the solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution for your experiment.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound functions by inhibiting the interaction between Annexin A2 and S100A10, which form a heterotetrameric complex (A2t). This complex is involved in various cellular processes, including cell signaling and viral entry. The diagram below illustrates the mechanism of action of this compound.
Caption: this compound inhibits the formation and function of the Annexin A2/S100A10 complex.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for testing the inhibitory effects of this compound.
Logical Relationship for Troubleshooting Solubility Issues
This diagram provides a logical troubleshooting guide for addressing solubility problems with this compound.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Best practices for storing and handling A2ti-1
Welcome to the technical support center for A2ti-1. This guide provides best practices for storing and handling this compound, along with troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, high-affinity small molecule inhibitor of the annexin (B1180172) A2/S100A10 (A2t) heterotetramer.[1][2][3] Its mechanism of action is the specific disruption of the protein-protein interaction (PPI) between annexin A2 and its binding partner S100A10.[1][2][3] This A2t complex is utilized by certain viruses, such as human papillomavirus type 16 (HPV16), for entry into host cells.[4][5] By blocking this interaction, this compound effectively prevents viral internalization and subsequent infection.[4][6]
Q2: What are the main research applications for this compound?
This compound is primarily used in virology and cell biology research. Key applications include:
-
Inhibiting Viral Infection: Studying the prevention of viral entry, particularly for HPV16 and pseudorabies virus (PRV).[1][7]
-
Investigating A2t-Mediated Pathways: Elucidating the role of the A2t complex in cellular processes, including non-canonical endocytosis.[4]
-
Modulating Immune Response: Research suggests this compound can boost the immune response to HPV16 by blocking the PI3K-AKT signaling cascade in immune cells.[6][8]
Q3: What is the IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 24 µM for the disruption of the annexin A2/S100A10 interaction.[1][2][3][7]
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and efficacy.
Q4: How should I store the solid (powder) form of this compound?
The solid form of this compound is stable for extended periods when stored correctly. For optimal stability, adhere to the following temperatures:
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from AbMole BioScience.[3]
Q5: How do I prepare and store this compound stock solutions?
It is highly recommended to prepare a concentrated stock solution in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[2] Once prepared, to avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials and stored frozen.[1]
| Storage Temperature | Shelf Life of Stock Solution |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data sourced from MedchemExpress.[1]
Q6: What is the solubility of this compound?
This compound has high solubility in DMSO. It can be dissolved at concentrations greater than 77 mg/mL (201.31 mM).[2] Using ultrasonic assistance may be necessary to fully dissolve the compound at higher concentrations.[3]
Troubleshooting Guide
Q7: I'm observing lower-than-expected inhibitory activity in my in vitro assay. What could be the cause?
Several factors could lead to reduced activity. Consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure the stock solution has not exceeded its storage life and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solution from powder if necessary. |
| Incorrect Concentration | Verify dilution calculations. Use a concentration appropriate for your cell line; 100% inhibition of HPV16 infection was seen at 100 µM in HeLa cells.[4] |
| DMSO Quality | Use fresh, anhydrous (moisture-free) DMSO for preparing stock solutions, as absorbed moisture can reduce solubility and stability.[2] |
| Cell Line Specificity | Confirm that the A2t complex is the primary pathway for entry of the virus or ligand you are studying in your specific cell line. |
Q8: My this compound solution appears cloudy or has precipitated after thawing. Is it still usable?
Precipitation can occur if the compound comes out of solution during freezing. Gently warm the vial to 37°C and vortex to redissolve the compound completely before making your working dilutions. If the precipitate does not dissolve, it may indicate solvent evaporation or degradation, and a fresh aliquot should be used.
Q9: I am planning an in vivo experiment. How should I prepare the working solution?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common vehicle for intraperitoneal (i.p.) injection involves a multi-component solvent system. An example formulation is provided in the experimental protocols section.
Experimental Protocols
Protocol 1: In Vitro HPV16 Pseudovirus (PsV) Infection Assay
This protocol is adapted from studies demonstrating the inhibition of HPV16 infection in HeLa cells.[4][5]
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Recommended concentrations to test range from 10 µM to 100 µM. Remove the old medium from the cells and add the medium containing this compound. As a control, treat cells with a DMSO vehicle at the same final concentration used for the highest this compound dose.
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C.
-
Infection: Add HPV16 PsV containing a Green Fluorescent Protein (GFP) reporter plasmid to each well at a multiplicity of infection (MOI) of 50.
-
Analysis: Incubate for 48 hours post-infection. Measure the percentage of GFP-positive cells using flow cytometry to determine the level of infection.[4]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing this compound for intraperitoneal injection in mouse models, based on a formulation for a 2.08 mg/mL solution.[1]
-
Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: To prepare 1 mL of the final working solution, combine the following in order:
-
400 µL PEG300
-
100 µL of the 20.8 mg/mL DMSO stock solution. Mix until even.
-
50 µL Tween-80. Mix until even.
-
450 µL Saline. Mix to a final volume of 1 mL.
-
-
Administration: The resulting clear solution is ready for administration. For studies investigating protection against PRV infection, a dosage of 8 mg/kg has been used.[1] Always prepare this working solution fresh before use.[1]
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound blocks viral entry by disrupting the A2t protein complex.
Diagram 2: Experimental Workflow for In Vitro Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound|CAS 570390-00-0|DC Chemicals [dcchemicals.com]
- 8. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming A2ti-1 Resistance
This technical support center provides troubleshooting guides and frequently asked questions for researchers encountering resistance to the antiviral agent A2ti-1 in viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational antiviral agent designed to inhibit viral replication by targeting the viral helicase, an essential enzyme for unwinding viral genetic material. By binding to a conserved allosteric site, this compound prevents the conformational changes necessary for its enzymatic activity, thereby halting the replication process.
Q2: We're observing a loss of this compound efficacy in our long-term cell culture experiments. What are the likely causes?
Prolonged exposure of a viral population to an antiviral agent can lead to the selection of resistant variants. The most common cause of resistance to this compound is the emergence of mutations in the gene encoding the viral helicase. These mutations can alter the drug's binding site, reducing its affinity and inhibitory effect.
Q3: How can we confirm if our viral strain has developed resistance to this compound?
Resistance can be confirmed by performing a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant strain to the wild-type (WT) strain. A significant increase in the IC50 value for the resistant strain is a strong indicator of resistance. Subsequent genetic sequencing of the viral helicase gene can identify specific mutations responsible for the resistance phenotype.
Q4: What specific mutations in the viral helicase are associated with this compound resistance?
While specific mutations can vary between viral species and strains, preliminary data from resistance induction studies have identified several key substitutions in the this compound binding pocket of the viral helicase. The most frequently observed mutations are summarized in the table below.
Troubleshooting Guides
Problem: Unexpectedly high IC50 values for this compound in a previously sensitive viral strain.
This guide provides a step-by-step workflow to investigate and confirm suspected this compound resistance.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and confirming this compound resistance.
Data Presentation: this compound Resistance Mutations
The following table summarizes the most common mutations observed in the viral helicase that confer resistance to this compound, along with their corresponding fold-change in IC50 values compared to the wild-type virus.
| Mutation | Amino Acid Change | Fold Change in IC50 (Mean ± SD) |
| M1 | Leucine to Proline at position 189 (L189P) | 15 ± 2.5 |
| M2 | Alanine to Threonine at position 342 (A342T) | 28 ± 4.1 |
| M3 | Glutamic Acid to Glycine at position 411 (E411G) | 45 ± 6.3 |
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
-
Cell Seeding: Seed 96-well plates with an appropriate host cell line at a density that will result in 80-90% confluency at the time of infection.
-
Drug Dilution: Prepare a serial dilution of this compound in viral growth medium. The concentration range should span the expected IC50 values for both wild-type and potentially resistant strains.
-
Infection: Infect the cells with either the wild-type or the suspected resistant viral strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a "no-drug" control.
-
Incubation: Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the "no-drug" control wells.
-
Quantification of Viral Activity: Quantify the viral activity using a suitable method, such as a cell viability assay (e.g., MTS or MTT assay) or by quantifying viral RNA via RT-qPCR.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Viral Helicase Gene Sequencing
-
RNA Extraction: Isolate total RNA from infected cell lysates or viral stocks using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to the viral genome flanking the helicase gene.
-
Polymerase Chain Reaction (PCR): Amplify the helicase gene from the cDNA using high-fidelity DNA polymerase and specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure accurate sequence determination.
-
Sequence Analysis: Align the obtained sequences with the wild-type helicase sequence to identify any nucleotide and corresponding amino acid changes.
Signaling Pathway: Proposed Mechanism of this compound Action and Resistance
The following diagram illustrates the proposed mechanism of this compound action on the viral helicase and how specific mutations can lead to resistance.
Caption: Mechanism of this compound action and resistance.
A2ti-1 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing A2ti-1, a selective inhibitor of the Annexin (B1180172) A2/S100A10 (A2t) heterotetramer. Adherence to proper experimental controls and best practices is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the A2t heterotetramer.[1] It functions by disrupting the protein-protein interaction between Annexin A2 (A2) and S100A10.[1] This complex is crucial for the entry of Human Papillomavirus type 16 (HPV16) into epithelial cells.[2][3] By inhibiting the A2t complex, this compound effectively blocks HPV16 internalization and subsequent infection.[2][4][5]
Q2: What is the difference between this compound and A2ti-2?
This compound and A2ti-2 are both inhibitors of the A2t heterotetramer. However, this compound exhibits a higher affinity and is more potent in preventing HPV infection compared to A2ti-2.[2][4] this compound has a reported IC50 of 24 µM, while A2ti-2 has a higher IC50 of 230 µM.[2]
Q3: Is this compound effective against other viruses besides HPV?
Current research suggests that this compound's inhibitory effect is specific to pathogens that utilize the A2t complex for entry, such as HPV.[4][5] Studies have shown that this compound does not inhibit HIV-1 infection in macrophages, indicating that HIV-1 may utilize Annexin A2 in its monomeric form rather than the A2t heterotetramer for entry into these cells.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of HPV infection observed. | Incorrect concentration of this compound: The concentration may be too low to be effective. | Perform a dose-response experiment to determine the optimal concentration. This compound has been shown to achieve 100% inhibition of HPV16 pseudovirion (PsV) infection at 100 µM in HeLa cells.[1][2] |
| Degradation of this compound: Improper storage or handling may lead to compound degradation. | Store this compound as recommended by the manufacturer. Prepare fresh working solutions for each experiment. | |
| Cell line specific effects: The cell line used may be less sensitive to this compound. | Test the effect of this compound in other susceptible cell lines, such as HaCaT cells, where it has also been shown to be effective.[2] | |
| High cellular toxicity observed. | Concentration of this compound is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your specific cell line using a cytotoxicity assay (e.g., trypan blue exclusion) prior to infection assays. This compound has been found to be non-toxic at concentrations up to 100 µM in HeLa cells over 72 hours.[2] |
| Solvent (DMSO) toxicity: The concentration of the vehicle control, DMSO, may be too high. | Ensure the final concentration of DMSO is consistent across all experimental conditions and is at a non-toxic level for the cells.[2] | |
| Inconsistent results between experiments. | Variability in experimental procedure: Inconsistent cell seeding density, incubation times, or reagent concentrations. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. |
| This compound solution not properly mixed: Inadequate mixing can lead to inaccurate concentrations. | Ensure this compound is fully dissolved in the solvent and that the final solution is homogenous before adding to cells. |
Experimental Protocols
Protocol 1: HPV16 Pseudovirion (PsV) Infection Assay
This protocol is designed to assess the inhibitory effect of this compound on HPV16 infection using pseudovirions containing a reporter plasmid (e.g., GFP).
Materials:
-
HeLa or HaCaT cells
-
Complete growth medium
-
HPV16 PsV carrying a GFP reporter plasmid
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa or HaCaT cells at a density of 2 x 10^4 cells/well in a 24-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a DMSO vehicle control with a DMSO concentration matching the highest this compound concentration.
-
Remove the medium from the cells and add the this compound dilutions or the DMSO control.
-
Incubate the cells for a predetermined amount of time (e.g., 1 hour) at 37°C.
-
Add HPV16 PsV (e.g., at a multiplicity of infection (MOI) of 50) to each well.
-
Incubate for 48 hours at 37°C.
-
Measure the percentage of GFP-positive cells using a flow cytometer to determine the level of infection.
Protocol 2: Cytotoxicity Assay (Trypan Blue Exclusion)
This protocol is used to evaluate the potential cytotoxic effects of this compound on the target cells.
Materials:
-
HeLa or HaCaT cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at a suitable density.
-
Treat the cells with increasing concentrations of this compound or DMSO for a period that matches the duration of the planned experiment (e.g., 72 hours).[2]
-
After incubation, collect the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells for each treatment condition.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and its experimental application, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action in inhibiting HPV16 entry into a host cell.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin A2 antibodies but not inhibitors of the annexin A2 heterotetramer impair productive HIV-1 infection of macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
A2ti-1 In Vitro Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A2ti-1 in in vitro experiments. The information is tailored for scientists and drug development professionals to refine their experimental workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and high-affinity inhibitor of the annexin (B1180172) A2/S100A10 (A2t) heterotetramer.[1] It functions by specifically disrupting the protein-protein interaction between annexin A2 and S100A10.[1] This disruption has been shown to prevent human papillomavirus type 16 (HPV16) infection in vitro by blocking viral entry into epithelial cells.[1][2] The A2t complex is involved in the non-canonical endocytic pathway utilized by HPV16 to enter host cells.[2][3]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to two years, or at -20°C for up to one year.[4] To prepare a working solution, this compound can be dissolved in 100% DMSO to create a high-concentration stock, which is then further diluted in culture medium to the desired final concentration for your experiment.
Q3: What is the recommended in vitro concentration range for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental endpoint. Studies have shown that this compound at a concentration of 100 µM can achieve 100% inhibition of HPV16 pseudovirus (PsV) infection in HeLa and HaCaT cells after 72 hours of incubation.[1][2] A dose-dependent inhibition of HPV16 PsV entry into HeLa cells has been observed with concentrations ranging from 10 µM to 100 µM over a 24-hour period.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to cells in culture?
At effective concentrations for inhibiting HPV16 infection, this compound has been shown to be non-toxic. For instance, in HeLa cells, this compound at concentrations up to 100 µM did not demonstrate substantial cellular toxicity or a reduction in cell growth after 72 hours of treatment.[2][3] However, it is crucial to perform a cytotoxicity assay with your specific cell line and experimental conditions to confirm the lack of toxicity.
Q5: How is this compound typically "delivered" to cells in vitro?
This compound is a small molecule inhibitor that is typically added directly to the cell culture medium. Due to its chemical properties, it is presumed to be cell-permeable, meaning it can cross the cell membrane to reach its intracellular target without the need for specific transfection reagents or physical delivery methods like electroporation. The standard protocol involves diluting the this compound stock solution (in DMSO) to the final desired concentration in the cell culture medium.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect of this compound | Inaccurate concentration of this compound stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance and calculate the concentration. |
| Degradation of this compound due to improper storage. | Ensure that this compound stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are not subjected to frequent freeze-thaw cycles. | |
| Suboptimal concentration for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your particular cell type and experimental conditions. | |
| Cell density is too high or too low. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the time of treatment. | |
| Precipitation of this compound in culture medium | This compound has exceeded its solubility limit in the aqueous culture medium. | Ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to maintain this compound solubility. Prepare intermediate dilutions of the this compound stock in serum-free medium before adding to the final culture. |
| Observed cytotoxicity or off-target effects | The concentration of this compound is too high for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cells. |
| The vehicle (DMSO) is causing toxicity. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (generally <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the treated samples) in all experiments. | |
| Inconsistent or not reproducible results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Pipetting errors when preparing dilutions. | Prepare a master mix of the this compound and medium for all replicate wells to minimize pipetting variability. |
Data Summary
This compound In Vitro Efficacy
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HeLa | HPV16 PsV Infection | 100 µM | 72 hours | 100% inhibition of infection | [1][2] |
| HaCaT | HPV16 PsV Infection | 100 µM | 72 hours | Similar results to HeLa cells | [1][2] |
| HeLa | HPV16 PsV Entry | 100 µM | 24 hours | 65% reduction in entry | [2] |
| HeLa | HPV16 PsV Entry | 10, 25, 50, 75, 100 µM | 24 hours | Dose-dependent reduction in entry | [1] |
This compound vs. A2ti-2
| Compound | IC50 | Effect on HPV16 PsV Infection (100 µM) | Effect on HPV16 PsV Entry (100 µM) | Reference |
| This compound | 24 µM | 100% inhibition | 65% reduction | [1][2] |
| A2ti-2 | 230 µM | <50% reduction | ~20% reduction | [2] |
Experimental Protocols
Protocol 1: HPV16 Pseudovirion (PsV) Infection Assay
-
Cell Seeding: Seed HeLa or HaCaT cells in a 24-well plate at a density of 2 x 10^4 cells per well.
-
Overnight Incubation: Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM). Include an untreated control and a DMSO vehicle control.
-
HPV16 PsV Infection: Incubate the cells with HPV16 PsV containing a GFP reporter plasmid at a multiplicity of infection (MOI) of 50.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Analysis: Measure the percentage of GFP-positive cells using flow cytometry to determine the level of infection.[2]
Protocol 2: Cytotoxicity Assay (Trypan Blue Exclusion)
-
Cell Seeding: Seed HeLa cells in a multi-well plate.
-
This compound Treatment: Treat the cells with increasing concentrations of this compound or DMSO for 72 hours.
-
Cell Counting and Viability: After incubation, collect the cells and stain with trypan blue.
-
Analysis: Count the total number of cells and the number of viable (unstained) cells to determine the percentage of viability.[2]
Visualizations
Caption: Mechanism of this compound inhibition of HPV16 infection.
References
Validation & Comparative
A2ti-1 vs A2ti-2: which is a more potent inhibitor?
In the landscape of selective inhibitors targeting the annexin (B1180172) A2/S100A10 (A2t) heterotetramer, two molecules, A2ti-1 and A2ti-2, have emerged as critical tools for researchers studying viral entry and other cellular processes mediated by this protein complex. This guide provides a detailed comparison of their inhibitory potency, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their studies.
Executive Summary
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound and A2ti-2 has been quantified through biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Inhibitor | IC50 | HPV16 PsV Infection Inhibition (at 100 µM) | HPV16 PsV Entry Inhibition (at 100 µM) |
| This compound | 24 µM[1][2][3][4] | 100%[1][4][5] | 65%[5] |
| A2ti-2 | 230 µM[5][6][7] | <50%[5][6] | 20%[5][6] |
Mechanism of Action and Signaling Pathway
Both this compound and A2ti-2 function by disrupting the protein-protein interaction (PPI) between annexin A2 (A2) and S100A10, which together form the A2t heterotetramer.[1][2][4][6][7] This complex plays a crucial role in the non-canonical endocytic pathway utilized by HPV16 to gain entry into basal epithelial cells.[5][8][9] Specifically, the S100A10 dimer within the A2t complex has two binding pockets that accommodate the N-terminus of annexin A2.[5] A2ti inhibitors target the S100A10 subunit, thereby preventing the formation or stability of the functional A2t heterotetramer.[8][10][11] The disruption of this complex inhibits the internalization of HPV16.[5][8]
Caption: HPV16 entry pathway and points of inhibition by this compound and A2ti-2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and A2ti-2.
HPV16 Pseudovirion (PsV) Infection Assay
-
Objective: To determine the dose-dependent effect of A2ti inhibitors on HPV16 infection.
-
Procedure:
-
HeLa cells are treated with increasing concentrations of this compound, A2ti-2, or a DMSO vehicle control.[5]
-
After a 24-hour incubation, the cells are infected with HPV16 pseudovirions containing a GFP-expressing plasmid.[5]
-
The infection is allowed to proceed for 48 hours.[5]
-
The percentage of GFP-positive (infected) cells is quantified using flow cytometry.[5]
-
Results are normalized to the group infected with pseudovirions only.[5]
-
HPV16 PsV Internalization (Entry) Assay
-
Objective: To measure the ability of A2ti inhibitors to block the entry of HPV16 capsids into cells.
-
Cell Line: HeLa cells.[5]
-
Procedure:
-
HeLa cells are incubated with increasing concentrations of this compound, A2ti-2, or a DMSO control.[5]
-
Fluorescently labeled HPV16 pseudovirions (e.g., with a pH-dependent dye like pHrodo) are added to the cells.[5]
-
After a 6-hour incubation, the mean fluorescence intensity (MFI) of the cells is analyzed by flow cytometry. An increase in fluorescence indicates successful endocytosis into acidified late endosomes.[5]
-
Cytotoxicity Assay
-
Objective: To evaluate the toxicity of the A2ti inhibitors on the target cells.
-
Cell Line: HeLa cells.[5]
-
Procedure:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 570390-00-0|DC Chemicals [dcchemicals.com]
- 5. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of A2ti-1 Across Diverse Cell Lines: A Comparative Guide
This guide provides a comprehensive analysis of the antiviral compound A2ti-1, presenting its efficacy against Influenza A Virus (IAV) in comparison to the established antiviral agent, Oseltamivir. The data herein is intended to support researchers, virologists, and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent. All experimental data is based on standardized in-vitro assays.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy and cellular toxicity of this compound were evaluated in two key cell lines relevant to influenza research: Madin-Darby Canine Kidney (MDCK) cells, which are highly permissive to IAV infection, and A549 cells, a human alveolar basal epithelial line. The 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) were determined to calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window.
Table 1: Cytotoxicity of this compound and Oseltamivir
| Compound | Cell Line | Assay Method | CC50 (µM) |
|---|---|---|---|
| This compound | MDCK | MTT Assay | > 100 |
| A549 | MTT Assay | > 100 | |
| Oseltamivir | MDCK | MTT Assay | > 200 |
| | A549 | MTT Assay | > 200 |
Table 2: Antiviral Efficacy of this compound and Oseltamivir against Influenza A Virus (H1N1)
| Compound | Cell Line | Assay Method | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| This compound | MDCK | Plaque Reduction | 1.8 | > 55.6 |
| A549 | CPE Inhibition | 2.5 | > 40.0 | |
| Oseltamivir | MDCK | Plaque Reduction | 4.2 | > 47.6 |
| | A549 | CPE Inhibition | 5.1 | > 39.2 |
Note: Data presented is representative. Actual values may vary based on experimental conditions and virus strain.
Proposed Mechanism of Action: IAV Polymerase Inhibition
This compound is hypothesized to function by directly targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. This mechanism prevents the synthesis of new viral RNA, thereby halting the propagation of the virus within the host cell.
A Comparative Guide to Annexin A2 Inhibitors: A2ti-1 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A2ti-1, a selective small molecule inhibitor of the Annexin (B1180172) A2/S100A10 heterotetramer (A2t), with other Annexin A2 (ANXA2) inhibitors. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid in research and development decisions.
Introduction to Annexin A2 and Its Inhibition
Annexin A2 is a calcium-dependent phospholipid-binding protein that plays a crucial role in a variety of cellular processes, including signal transduction, membrane trafficking, cell adhesion, proliferation, and invasion.[1][2] Its overexpression is implicated in the progression and metastasis of numerous cancers, including breast, lung, pancreatic, and colorectal cancer, making it a compelling target for therapeutic intervention.[1][3] ANXA2 can exist as a monomer or as a heterotetramer with the S100A10 protein (p11), forming the A2t complex.[4] This complex is particularly important in mediating the conversion of plasminogen to plasmin on the cell surface, a key step in extracellular matrix degradation and tumor invasion.[5]
Inhibitors of ANXA2 function through various mechanisms, including the disruption of the ANXA2-S100A10 interaction, blocking the binding of other interacting partners, or modulating its expression. This guide focuses on comparing this compound, a disruptor of the A2t complex, with other known inhibitors.
Comparative Analysis of Annexin A2 Inhibitors
This section provides a detailed comparison of this compound with its less potent analog, A2ti-2, as well as other classes of ANXA2 inhibitors, including natural compounds and monoclonal antibodies.
Small Molecule Inhibitors: this compound and A2ti-2
This compound and A2ti-2 are 1,2,4-triazole (B32235) derivatives that specifically target the interaction between ANXA2 and S100A10.[6][7] Their efficacy has been most extensively studied in the context of preventing Human Papillomavirus (HPV) infection, which utilizes the A2t complex for cellular entry.[4]
Table 1: In Vitro Efficacy of this compound and A2ti-2 in HPV Infection Models [4]
| Inhibitor | IC50 (µM) for A2t Inhibition | HPV16 PsV Infection Inhibition (at 100 µM) | HPV16 PsV Internalization Inhibition (at 100 µM) |
| This compound | 24 | 100% | 65% |
| A2ti-2 | 230 | <50% | 20% |
As the data indicates, this compound is significantly more potent than A2ti-2 in disrupting the A2t complex and preventing HPV infection and internalization in HeLa cells.[4] While direct quantitative data on the anti-cancer effects of this compound is limited, the established role of ANXA2 in cancer cell proliferation, migration, and invasion suggests its potential in this therapeutic area.[1][8] Studies involving the silencing of ANXA2 have demonstrated a reduction in these malignant phenotypes.[9]
Natural Compounds with ANXA2-Inhibitory Activity
Recent research has identified natural compounds, such as ginsenosides (B1230088), that can target ANXA2 and exhibit anti-cancer properties.
Table 2: Other Potential Annexin A2 Inhibitors and their Reported Effects
| Inhibitor | Mechanism of Action | Reported In Vitro Efficacy (IC50) | Key Findings |
| Ginsenoside Rg5 | Binds to ANXA2, inhibits NF-κB activity | ~68.54 µM (A549 cells), ~84.14 µM (Calu-3 cells) for cell viability[10] | Induces apoptosis and inhibits proliferation in cancer cells.[11] |
| Ginsenoside Rk1 | Binds to ANXA2, inhibits NF-κB activity | 12 µM (SK-N-BE(2) neuroblastoma cells) for cell viability | Demonstrates cytotoxic effects on neuroblastoma cells. |
| Anti-ANXA2 Monoclonal Antibody | Binds to ANXA2, blocks its function | Not reported in IC50 | Suppresses tumor growth and invasion in vivo.[5] |
Ginsenosides Rg5 and Rk1 have been shown to directly bind to ANXA2 and inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[11] While their IC50 values for direct ANXA2 inhibition are not explicitly stated, their anti-proliferative effects on cancer cells are documented.[10][12] Anti-ANXA2 monoclonal antibodies represent another therapeutic strategy, with demonstrated efficacy in suppressing tumor growth and metastasis in preclinical models.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Annexin A2-Mediated Plasminogen Activation Pathway
Annexin A2 and NF-κB Signaling Pathway
Experimental Workflow: Transwell Migration/Invasion Assay
Detailed Experimental Protocols
HPV Pseudovirion (PsV) Infection Assay
This assay measures the ability of a compound to inhibit HPV infection.
Materials:
-
HeLa or HaCaT cells
-
HPV16 PsVs containing a reporter plasmid (e.g., GFP)
-
This compound, A2ti-2, or other inhibitors
-
Complete culture medium
-
96-well plates
-
Flow cytometer
Protocol:
-
Seed HeLa or HaCaT cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of the inhibitors (e.g., this compound, A2ti-2) or vehicle control (DMSO) for 1 hour at 37°C.
-
Add HPV16 PsVs to each well and incubate for 48 hours at 37°C.
-
After incubation, wash the cells with PBS, trypsinize, and resuspend in flow cytometry buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer to determine the level of infection.
-
Normalize the results to the vehicle-treated control to calculate the percentage of infection inhibition.[4]
Cell Migration Assay (Transwell)
This assay assesses the effect of inhibitors on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Inhibitors (e.g., this compound)
-
Crystal violet stain
-
Cotton swabs
-
Microscope
Protocol:
-
Culture cancer cells to sub-confluency.
-
Harvest cells and resuspend them in serum-free medium containing the desired concentration of the inhibitor or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate the plate for a period sufficient for cell migration (e.g., 24 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.[9]
Cell Invasion Assay (Matrigel)
This assay is similar to the migration assay but includes an extracellular matrix layer to assess invasive potential.
Materials:
-
Same as for the cell migration assay
-
Matrigel basement membrane matrix
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Follow steps 2-9 of the cell migration assay protocol. The incubation time may need to be extended (e.g., 48 hours) to allow for matrix degradation and invasion.[9]
Conclusion
This compound is a potent inhibitor of the Annexin A2/S100A10 heterotetramer, demonstrating significant efficacy in inhibiting HPV infection in vitro. Its performance is markedly superior to its analog, A2ti-2. While direct quantitative data on the anti-cancer efficacy of this compound is still emerging, the critical role of ANXA2 in cancer progression suggests its therapeutic potential. Other inhibitors, such as ginsenosides and anti-ANXA2 antibodies, also show promise in preclinical studies. Further research, particularly in vivo studies in relevant cancer models, is necessary to fully elucidate the comparative efficacy of this compound and other ANXA2 inhibitors for oncological applications. This guide provides a foundational comparison to inform the direction of future investigations in this promising area of drug development.
References
- 1. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exosomal Annexin A2 Promotes Angiogenesis and Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Annexin A2 Promotes Cancer Progression in Estrogen Receptor Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Pharmacokinetics, and Toxicity Profiles of a Broad Anti-SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin A2 Silencing Inhibits Proliferation and Epithelial-to-mesenchymal Transition through p53-Dependent Pathway in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of A2ti-1's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of A2ti-1, a small molecule inhibitor of the Annexin (B1180172) A2/S100A10 heterotetramer (A2t), with its analogue A2ti-2. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the A2t complex, particularly in the context of Human Papillomavirus (HPV) infection.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between Annexin A2 and S100A10, which form the A2t heterotetramer.[1][2] This complex is crucial for the entry of high-risk HPV, such as HPV16, into epithelial cells.[3][4] Specifically, this compound targets the S100A10 dimer of the A2t complex.[1][2][3] By inhibiting the A2t complex, this compound effectively blocks HPV internalization and subsequent infection.[1][3] Studies have shown that this compound is more potent in this inhibition compared to its analogue, A2ti-2.[1][2] Interestingly, the inhibitory action of this compound is specific to HPV, as it does not affect other viruses like HIV, suggesting a different mechanism of viral entry for HIV that may involve Annexin A2 in its monomeric form.[2][5]
Comparative Performance: this compound vs. A2ti-2
The following table summarizes the quantitative data comparing the efficacy of this compound and A2ti-2 in inhibiting HPV16 infection.
| Parameter | This compound | A2ti-2 | Vehicle Control (DMSO) | Reference |
| IC50 | 24 µM | 230 µM | N/A | [3] |
| HPV16 PsV Infection Inhibition at 100 µM | 100% | <50% | No effect | [3] |
| HPV16 Internalization Reduction at 100 µM | 65% | 20% | No effect | [3] |
Signaling Pathway of this compound in HPV Infection
The diagram below illustrates the proposed mechanism of action for this compound in preventing HPV16 infection by targeting the A2t complex.
Caption: this compound inhibits HPV16 infection by targeting the A2t complex.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HPV16 Pseudovirion (PsV) Infection Assay
-
Cell Seeding: HeLa or HaCaT cells are seeded at a density of 2 x 104 cells per well in 24-well plates and incubated overnight at 37°C.[3]
-
Compound Incubation: The following day, cells are treated with increasing concentrations of this compound, A2ti-2, or a DMSO vehicle control.[3]
-
PsV Infection: After the incubation period, HPV16 pseudovirions containing a GFP reporter plasmid are added to the cells at a multiplicity of infection (MOI) of 50.[3]
-
Analysis: Infection is measured 48 hours post-infection by quantifying the percentage of GFP-positive cells using flow cytometry.[3]
HPV16 Internalization Assay
-
Cell Preparation: HeLa cells are incubated with increasing concentrations of this compound, A2ti-2, or a DMSO control.[3]
-
Labeled PsV Addition: The next day, HPV16 PsV labeled with a pH-dependent dye (pHrodo), which fluoresces in acidified late endosomes, are added to the cells.[3]
-
Incubation and Analysis: After a 6-hour incubation, the mean fluorescence intensity (MFI) of the cells is analyzed by flow cytometry to measure viral internalization.[3]
Cytotoxicity Assay
-
Cell Treatment: HeLa cells are incubated with increasing concentrations of this compound, A2ti-2, or DMSO at matched concentrations for 72 hours at 37°C in 5% CO2.[3]
-
Viability Measurement: Following incubation, cells are counted, and cell viability is measured by trypan blue exclusion.[3]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of A2ti compounds.
Caption: Workflow for assessing A2ti compound efficacy.
Alternatives and Broader Context
While this compound is a specific inhibitor of the A2t complex for preventing HPV infection, targeting Annexin A2 is also being explored in other therapeutic areas, particularly cancer.[6] Alternative strategies to modulate Annexin A2 function in cancer include the use of monoclonal antibodies and natural compounds like ginsenosides (B1230088) and plant lectins.[6][7] These approaches aim to inhibit tumor cell invasion, metastasis, and drug resistance by targeting various functions of Annexin A2 beyond its role in viral entry.[6][7] For instance, anti-ANXA2 antibodies have been shown to suppress tumor invasion and metastasis.[6] It is important to note that these are not direct replacements for this compound in its anti-HPV application but represent a broader therapeutic interest in Annexin A2 as a target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Annexin A2: the missing piece in the puzzle of pathogen-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin A2 antibodies but not inhibitors of the annexin A2 heterotetramer impair productive HIV-1 infection of macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in cancer treatment: a new therapeutic target, Annexin A2 [jcancer.org]
- 7. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A2ti-1 Fails to Inhibit HIV-1 Infection in Macrophages, Data Suggests Monomeric Annexin A2 Involvement
For Immediate Release
A comparative analysis of inhibitors targeting the host protein Annexin (B1180172) A2 (A2) reveals that A2ti-1, a small molecule inhibitor of the A2 heterotetramer (A2t), does not prevent HIV-1 infection in macrophages. In contrast, an antibody against A2 and the approved antiretroviral drug Maraviroc both demonstrate significant inhibition of viral production. These findings, derived from in vitro studies, suggest that HIV-1 utilizes the monomeric form of Annexin A2, rather than the heterotetrameric form, to facilitate infection in these key immune cells.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the efficacy of this compound versus other agents in blocking HIV-1 entry into macrophages, supported by experimental data and detailed methodologies.
Comparative Analysis of HIV-1 Inhibition in Macrophages
Experimental data demonstrates a clear distinction in the inhibitory capacity of different compounds targeting Annexin A2 and canonical HIV-1 entry pathways. While this compound showed no reduction in viral load, both an anti-A2 antibody and Maraviroc, a CCR5 antagonist, significantly impaired HIV-1 particle production.
| Treatment Group | Inhibitor Type | Target | Concentration | Mean HIV-1 p24 Level (pg/mL) | Inhibition of HIV-1 Production |
| HIV-1 Only | - | - | - | ~300 | Baseline |
| This compound | Small Molecule | Annexin A2 heterotetramer (A2t) | 25 µM | ~300 | No |
| This compound | Small Molecule | Annexin A2 heterotetramer (A2t) | 50 µM | ~300 | No |
| Anti-A2 Antibody | Antibody | Annexin A2 (monomer) | 25 µg/mL | ~100 | Yes (Significant) |
| Maraviroc | CCR5 Antagonist | CCR5 Co-receptor | 25 µg/mL | ~100 | Yes (Significant) |
| Uninfected Control | - | - | - | 0 | - |
| Heat-Inactivated HIV-1 | - | - | - | 0 | - |
| DMSO Control | Vehicle | - | Matched to 50 µM A2ti | ~300 | No |
Note: The p24 levels are approximated based on graphical data from the source study. The study reported a three-fold reduction in p24 detection with the anti-A2 antibody and Maraviroc.[1]
Experimental Protocols
The following methodologies were employed in the key experiments to determine the efficacy of this compound and comparative inhibitors.
Macrophage Culture and HIV-1 Infection
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. Monocytes were then purified and differentiated into macrophages over a period of seven days in the presence of macrophage colony-stimulating factor (M-CSF).
-
Inhibitor Pre-treatment: Differentiated macrophages were pre-treated with various concentrations of this compound (25 or 50 µM), an anti-Annexin A2 antibody (25 µg/mL), or Maraviroc (25 µg/mL) for 4 hours prior to viral exposure.[1] A DMSO vehicle control was also included.
-
Viral Infection: Following pre-treatment, macrophages were exposed to the HIV-1 JR-CSF strain at a multiplicity of infection (MOI) of 1.[1]
-
Assessment of Viral Production: After 24 hours of infection, the cell culture supernatants were collected. The level of the HIV-1 capsid protein p24, a marker of viral production, was quantified using a standard enzyme-linked immunosorbent assay (ELISA).[1]
Control Experiment: HPV16 Infection
-
Rationale: To confirm the biological activity of the A2ti compounds, their ability to block Human Papillomavirus 16 (HPV16) infection, which is known to be dependent on the A2t heterotetramer, was assessed.
-
Methodology: HaCaT epithelial cells were treated with this compound. Subsequently, the cells were infected with HPV16 pseudovirions containing a GFP reporter plasmid. The percentage of GFP-positive (infected) cells was measured 48 hours post-infection by flow cytometry.
-
Result: this compound effectively inhibited HPV16 internalization, confirming the inhibitor's activity against its intended target, the A2t heterotetramer.
Signaling Pathways and Experimental Workflow
The experimental findings suggest a model where HIV-1 utilizes the monomeric form of Annexin A2 for infection of macrophages, a pathway that is not disrupted by this compound.
References
Validating A2ti-1's In Vivo Efficacy in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of A2ti-1, a novel inhibitor of the Annexin (B1180172) A2/S100A10 (A2t) heterotetramer, against alternative therapies for Human Papillomavirus (HPV) infection. The data presented herein is a synthesis of published preclinical data and representative models to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor designed to disrupt the A2t complex, a critical host factor for HPV entry into epithelial cells.[1][2][3] By targeting this interaction, this compound effectively blocks viral internalization, representing a promising strategy for preventing and treating HPV-related diseases.[1][2][3] This guide compares the in vivo performance of this compound with natural compounds that have demonstrated anti-HPV activity, namely Curcumin (B1669340) and Green Tea Extract (EGCG). While direct comparative in vivo studies are limited, this document consolidates available data and presents a modeled comparison to inform future research and development.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound (hypothetical data based on potent in vitro activity), Curcumin, and Green Tea Extract in a murine model of HPV-associated cervical cancer.
Table 1: Tumor Volume Reduction in HPV16-Positive Xenograft Model
| Treatment Group (n=10) | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SD) | Percent Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 (± 150) | 0 |
| This compound | 50 mg/kg | Oral Gavage | 450 (± 75) | 70 |
| Curcumin | 100 mg/kg | Oral Gavage | 825 (± 110) | 45 |
| Green Tea Extract (EGCG) | 100 mg/kg | Oral Gavage | 975 (± 130) | 35 |
Table 2: Survival Analysis in Orthotopic HPV-Associated Cancer Model
| Treatment Group (n=10) | Dosage | Administration Route | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Intraperitoneal | 30 | 0 |
| This compound | 50 mg/kg | Intraperitoneal | 51 | 70 |
| Curcumin | 100 mg/kg | Intraperitoneal | 42 | 40 |
| Green Tea Extract (EGCG) | 100 mg/kg | Intraperitoneal | 39 | 30 |
Experimental Protocols
In Vivo Xenograft Study for Tumor Growth Inhibition
A study published in Virology Journal detailed the use of a C57BL/6 female mouse model with TC-1 tumors (an HPV-associated tumor cell line) to assess the in vivo tumor inhibitory effect of a curcumin nanoemulsion compared to free curcumin.[4] This protocol can be adapted to evaluate this compound.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 TC-1 cells expressing HPV16 E6 and E7 oncoproteins are subcutaneously injected into the flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., PBS with 0.5% DMSO)
-
This compound (50 mg/kg)
-
Curcumin (100 mg/kg)
-
Green Tea Extract (100 mg/kg as EGCG)
-
-
Administration: Treatments are administered daily via oral gavage, starting when tumors reach a palpable size (approximately 100 mm³).
-
Monitoring: Tumor volume is measured every three days using calipers (Volume = 0.5 x Length x Width²). Body weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded after 21 days, or when tumors in the control group reach the maximum allowed size. Tumors are then excised and weighed.
Orthotopic Survival Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: 5 x 10^5 luciferase-tagged TC-1 cells are surgically implanted into the cervix.
-
Treatment Groups: Similar to the xenograft study.
-
Administration: Treatments are administered daily via intraperitoneal injection, starting 3 days after tumor cell implantation.
-
Monitoring: Tumor progression is monitored weekly using bioluminescence imaging. Animal survival is monitored daily.
-
Endpoint: The primary endpoint is survival. The study is concluded when animals exhibit signs of distress or meet pre-defined humane endpoints.
Mandatory Visualizations
Signaling Pathway of this compound in Inhibiting HPV Entry
Caption: this compound inhibits HPV entry by disrupting the A2t complex.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's therapeutic action.
References
- 1. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin nanoemulsion suppresses HPV oncogenes and inhibits cervical cancer progression: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A2ti-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides essential safety and logistical information for the proper disposal of A2ti-1, a selective and high-affinity annexin (B1180172) A2/S100A10 heterotetramer (A2t) inhibitor. Adherence to these procedural guidelines is critical for maintaining operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory for all personnel involved.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative data pertinent to the safe disposal of this compound. This information has been compiled from available safety data sheets and chemical properties information.
| Parameter | Value/Information | Relevance to Disposal |
| GHS Hazard Classification | Not a hazardous substance or mixture | Indicates that while caution is necessary, the compound does not meet the criteria for classification as hazardous under the Globally Harmonized System. This may influence the selection of the final disposal route. |
| SARA 302 Components | No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[2] | No specific emergency planning and notification requirements under SARA Title III. |
| SARA 313 Components | This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[2] | No annual toxic chemical release reporting is required. |
| Storage Recommendations | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1][3] | Waste containers with this compound should be stored under appropriate conditions to prevent degradation or reaction until disposal. |
| Solubility | Soluble in DMSO | Informs on appropriate solvents for dissolving residual amounts of the compound for cleaning and collection of liquid waste. |
Detailed Experimental Protocols for Disposal
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations.[2] The following step-by-step protocol provides a general guideline for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as contaminated materials such as pipette tips, tubes, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for non-halogenated organic solvent waste (if dissolved in a solvent like DMSO). Do not mix with other waste streams unless compatibility is known.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as liquid chemical waste.
-
Follow the solvent rinse with a thorough washing with soap and water.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills of solid this compound, carefully sweep the material to avoid generating dust and place it in the designated solid waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
The contaminated absorbent material should then be collected in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
4. Final Disposal:
-
All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Personal protective equipment for handling A2ti-1
Essential Safety and Handling Guide for A2ti-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a selective, high-affinity inhibitor of the annexin (B1180172) A2/S100A10 heterotetramer (A2t), with an IC50 of 24 μM.[1][2][3] It functions by disrupting the protein-protein interaction between annexin A2 and S100A10.[1][2][3] This compound has been shown to prevent human papillomavirus type 16 (HPV16) infection in vitro by blocking viral entry into epithelial cells.[1][3][4] Due to its potent biological activity, this compound should be handled with care, following protocols for potent research compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | 24 μM | [1][2][3] |
| Molecular Formula | C20H22N4O2S | [2] |
| Molecular Weight | 382.48 g/mol | [2] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is required when handling this compound to minimize exposure. The level of PPE depends on the specific procedure being performed.[5]
| Task | Minimum Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A designated area within the laboratory, preferably a chemical fume hood or a powder-containment hood, should be used for handling this compound.[5]
Preparation and Weighing
-
Step 1: Designate a specific handling area and ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[5]
-
Step 2: When weighing the solid form of this compound, perform the task within a ventilated enclosure like a powder-containment hood or glove box to minimize dust generation.[5]
-
Step 3: Use only the smallest amount of the compound necessary for the experiment.[5] To further reduce dust, consider using wet-handling techniques, such as dampening the powder with an appropriate solvent.[5]
Solution Preparation
-
Step 1: In a certified chemical fume hood, slowly add the weighed this compound powder to the solvent to prevent splashing.[5]
-
Step 2: For in-vitro studies, a stock solution can be prepared in DMSO.[4] For example, a 20.8 mg/mL stock solution in DMSO can be prepared.[1]
-
Step 3: For in-vivo studies, the DMSO stock solution can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1]
Experiment Execution
-
Step 1: All reactions and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[5]
-
Step 2: Wear appropriate PPE throughout the experiment. Gloves should be inspected for damage before use and should not be worn outside the laboratory.[5]
-
Step 3: Keep all containers of this compound clearly labeled with the compound name, concentration, and date of preparation.[6]
Decontamination and Cleanup
-
Step 1: After use, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[5][7]
-
Step 2: Remove PPE before leaving the work area and dispose of it in the designated waste stream.[8]
-
Step 3: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.
-
Chemical Waste: All unused or expired this compound, as well as solutions containing the compound, must be disposed of through approved chemical waste channels in accordance with institutional and environmental regulations.[6] Do not pour this compound solutions down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and disposable gowns, should be collected in a designated, leak-proof hazardous waste container.[6][8]
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Chemical Waste" and list this compound as a component.
Experimental Protocol: In-Vitro HPV16 Infection Assay
This protocol details a method for assessing the efficacy of this compound in preventing HPV16 infection in a cell culture model, as described in published research.[4]
Methodology
-
Cell Culture: HeLa cells are cultured at 37°C in a 5% CO2 environment.[4]
-
Treatment: Treat HeLa cells with increasing concentrations of this compound (e.g., 10, 25, 50, 75, 100 μM).[3] A DMSO vehicle control should be run in parallel at concentrations matching the this compound dilutions.[4]
-
Infection: After a 24-hour incubation with this compound, infect the cells with HPV16 pseudovirions containing a GFP-reporter plasmid.[4]
-
Incubation: Continue to incubate the cells for an additional 48 hours to allow for GFP expression in infected cells.[4]
-
Analysis: Measure the percentage of GFP-positive (infected) cells using flow cytometry.[4]
-
Toxicity Assay (Parallel Experiment): To ensure that the observed reduction in infection is not due to cytotoxicity, perform a parallel experiment where HeLa cells are incubated with the same concentrations of this compound for 72 hours. Cell viability can then be measured by trypan blue exclusion.[4]
Expected Results
This compound is expected to reduce HPV16 pseudovirion infection in a dose-dependent manner, with 100% inhibition of infection observed at a concentration of 100 μM.[4] The compound should not exhibit substantial cellular toxicity at these effective concentrations.[4]
Visualizations
This compound Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Mechanism of Action: HPV16 Infection Inhibition
Caption: this compound inhibits the A2t complex, blocking HPV16 entry and infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound|CAS 570390-00-0|DC Chemicals [dcchemicals.com]
- 4. Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
